molecular formula C30H42O12 B15595428 5-Epicanadensene

5-Epicanadensene

Cat. No.: B15595428
M. Wt: 594.6 g/mol
InChI Key: USDGRBIQBGVGOS-FDTXGQFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3E,5S,7S,8Z,10S,11R,13S)-2,3,5,10-tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate has been reported in Taxus canadensis and Taxus baccata with data available.

Properties

Molecular Formula

C30H42O12

Molecular Weight

594.6 g/mol

IUPAC Name

[(2R,3E,5S,7S,8Z,10S,11R,13S)-2,3,5,10-tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate

InChI

InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-26(40-18(5)34)10-21(13-31)23(37)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3/b21-10-,28-15+/t22-,23-,24-,25-,26-,29+/m0/s1

InChI Key

USDGRBIQBGVGOS-FDTXGQFLSA-N

Origin of Product

United States

Foundational & Exploratory

5-Epicanadensene: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the currently available data on the physical and chemical properties of 5-Epicanadensene, a diterpenoid natural product. Due to the limited availability of public research on this specific compound, this document consolidates information from various supplier databases and scientific literature on related compounds and general methodologies.

Chemical and Physical Properties

Table 1: Chemical Identity and Properties of this compound
PropertyValueSource(s)
CAS Number 220384-17-8[1]
Molecular Formula C₃₀H₄₂O₁₂[]
Molecular Weight 594.65 g/mol [1]
Type of Compound Diterpenoid[1]
Physical Description Powder[1]
Source Branches of Taxus sumatrana[1][]
Table 2: Solubility Profile of this compound
SolventSolubilitySource(s)
Chloroform Soluble[1]
Dichloromethane Soluble[1]
Ethyl Acetate Soluble[1]
DMSO Soluble[1]
Acetone Soluble[1]

Note: Specific quantitative solubility data (e.g., in mg/mL or M) is not currently available in the public domain.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. Commercial suppliers indicate the availability of such data upon request with purchase, suggesting that the structural characterization has been performed but not published in peer-reviewed literature.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound from Taxus sumatrana has not been published. However, based on general methods for the extraction of taxanes and other diterpenoids from Taxus species, a generalized workflow can be proposed.[3][4][5][6][7][8][9]

Generalized Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of diterpenoids from Taxus sumatrana.

experimental_workflow start Plant Material Collection (Taxus sumatrana branches) drying Air Drying and Grinding start->drying extraction Solvent Extraction (e.g., Acetone, Methanol) drying->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) filtration->partition crude_extract Crude Diterpenoid Extract partition->crude_extract chromatography1 Column Chromatography (e.g., Silica Gel) crude_extract->chromatography1 fraction_collection Fraction Collection chromatography1->fraction_collection hplc Preparative HPLC (e.g., Reversed-Phase C18) fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Characterization (NMR, MS, IR) pure_compound->characterization

Generalized workflow for diterpenoid isolation.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. Studies on other diterpenoids isolated from Taxus sumatrana have shown cytotoxic activities against various cancer cell lines, but the specific effects of this compound have not been reported.[5][7][8] Consequently, no signaling pathways involving this compound have been elucidated.

Conclusion

This compound remains a poorly characterized diterpenoid from Taxus sumatrana. While basic chemical information is available, a significant lack of public data on its quantitative physical properties, spectral characteristics, and biological activity presents an opportunity for further research. The generalized protocols and compiled data in this guide are intended to serve as a foundational resource for researchers interested in exploring the potential of this natural product. Further investigation is warranted to fully elucidate its chemical and biological profile.

References

Natural source and isolation of 5-Epicanadensene from Taxus sumatrana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and a detailed, inferred methodology for the isolation of 5-Epicanadensene from the leaves and twigs of Taxus sumatrana. While direct literature detailing the isolation of this compound is not publicly available, this document outlines a robust experimental protocol based on the successful isolation of its close structural analog, 7-deacetylcanadensene, from the same plant species.

Introduction: The Potential of Canadensene Derivatives

Taxus sumatrana, commonly known as the Sumatran yew, is a coniferous tree that has been a significant source of various bioactive taxane (B156437) diterpenoids.[1][2][3] While renowned for producing the anticancer drug paclitaxel, this species also elaborates a diverse array of other taxoids, some with unique structural features and potential pharmacological activities.[1][2][3] Among these are canadensene derivatives, a class of taxanes characterized by a distinctive chemical scaffold. This compound, as an epimer of canadensene, represents a promising target for natural product isolation and further investigation into its biological properties. The structural nuances of such compounds are of great interest to medicinal chemists for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Natural Source and Plant Material

The primary source for the isolation of this compound and related canadensene derivatives is the leaves and twigs of Taxus sumatrana. This plant is native to Sumatra, Indonesia. For optimal extraction efficiency, the plant material should be air-dried and then finely powdered.

Experimental Protocol: Isolation of Canadensene Analogs

The following protocol is a detailed, multi-step procedure inferred from established methods for the isolation of taxoids from Taxus sumatrana, with specific reference to the isolation of 7-deacetylcanadensene.

Extraction
  • Maceration: The powdered leaves and twigs of Taxus sumatrana (approximately 1 kg) are subjected to extraction with an organic solvent. A common and effective solvent for this purpose is acetone (B3395972) or a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v). The maceration process should be repeated multiple times (e.g., 3 times with 5 L of solvent each time) at room temperature to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning
  • Liquid-Liquid Extraction: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. The canadensene derivatives are expected to be present in the ethyl acetate fraction.

  • Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective partitioned extracts.

Chromatographic Purification

A series of chromatographic techniques are employed to isolate the target compound from the complex mixture of the ethyl acetate fraction.

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

    • Elution is performed using a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to pool fractions with similar profiles.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Fractions containing the compounds of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step helps in removing pigments and other high molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

    • The final purification is achieved using preparative HPLC on a C18 reversed-phase column.

    • A gradient elution with a mixture of acetonitrile (B52724) and water is typically used to obtain the pure this compound.

    • The purity of the isolated compound should be confirmed by analytical HPLC.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.

Quantitative Data Summary

The following table summarizes representative quantitative data for the isolation of a canadensene analog from Taxus sumatrana. Please note that these values are illustrative and can vary depending on the specific batch of plant material and the efficiency of the isolation process.

ParameterValue
Starting Plant Material
Plant PartLeaves and Twigs
ConditionAir-dried, powdered
Weight1.0 kg
Extraction
SolventAcetone
Yield of Crude Extract50 g
Solvent Partitioning
Ethyl Acetate Fraction Yield15 g
Purification
Yield after Silica Gel CC1.2 g (target fractions)
Yield after Sephadex LH-20300 mg (purified fraction)
Final Isolated Compound
Compound7-deacetylcanadensene (analog)
Yield15 mg
Purity (by HPLC)>98%

Experimental Workflow Visualization

The following diagram illustrates the key stages in the isolation of this compound from Taxus sumatrana.

Isolation_Workflow Plant Taxus sumatrana (Leaves and Twigs) Drying Air Drying and Powdering Plant->Drying Extraction Extraction (Acetone) Drying->Extraction Concentration1 Concentration Extraction->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction SilicaGel Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel SemiPure Semi-pure Fractions SilicaGel->SemiPure Sephadex Sephadex LH-20 Chromatography SemiPure->Sephadex PurifiedFraction Purified Fraction Sephadex->PurifiedFraction pHPLC Preparative HPLC (C18 Column) PurifiedFraction->pHPLC PureCompound Pure this compound pHPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation

Caption: Isolation workflow for this compound.

This guide provides a foundational understanding and a practical framework for the isolation of this compound from Taxus sumatrana. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and analytical capabilities.

References

5-Epicanadensene: A Technical Overview of a Taxane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 220384-17-8

This technical guide provides a comprehensive overview of 5-Epicanadensene, a diterpenoid compound isolated from Taxus sumatrana. The information is intended for researchers, scientists, and drug development professionals interested in the chemical and potential biological properties of this natural product. Due to the limited availability of detailed public data, this guide synthesizes the known information and presents a generalized framework for its study based on methodologies commonly used for related compounds.

Chemical and Physical Properties

This compound is a complex diterpenoid belonging to the taxane (B156437) family. Taxanes are a class of natural products that have been a significant source of anticancer agents, most notably Paclitaxel (Taxol).

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 220384-17-8N/A
Molecular Formula C₃₀H₄₂O₁₂[1][2]
Molecular Weight 594.65 g/mol [1][2]
Natural Source Taxus sumatrana (Sumatran Yew)[3][4]
Compound Class Diterpenoid, TaxaneN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

Biological Activity

Experimental Protocols

While a specific, detailed experimental protocol for the isolation and characterization of this compound is not available, a general methodology can be inferred from studies on other taxane diterpenoids isolated from Taxus sumatrana.

General Isolation and Purification Workflow

The isolation of this compound from Taxus sumatrana would typically follow a multi-step process involving extraction, fractionation, and chromatography.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried and Powdered Taxus sumatrana Plant Material extraction Solvent Extraction (e.g., Acetone or Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractions Polar and Non-polar Fractions partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex) fractions->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) (Normal or Reversed-Phase) column_chromatography->hplc pure_compound Isolated this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of an isolated natural product like this compound is determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Methods for Structure Elucidation

TechniquePurpose
Mass Spectrometry (MS) Determination of molecular weight and molecular formula.
Infrared (IR) Spectroscopy Identification of functional groups.
¹H Nuclear Magnetic Resonance (NMR) Determination of the proton framework of the molecule.
¹³C Nuclear Magnetic Resonance (NMR) Determination of the carbon skeleton of the molecule.
2D NMR (COSY, HMQC, HMBC) Elucidation of the connectivity between atoms in the molecule.

A logical workflow for structure elucidation is presented below.

G cluster_initial_analysis Initial Analysis cluster_nmr_analysis NMR Analysis cluster_structure_determination Structure Determination isolated_compound Pure Isolated Compound ms_ir Mass Spectrometry (MS) Infrared (IR) Spectroscopy isolated_compound->ms_ir initial_data Molecular Formula Functional Groups ms_ir->initial_data nmr_1d 1D NMR (¹H, ¹³C) initial_data->nmr_1d nmr_2d 2D NMR (COSY, HMQC, HMBC) nmr_1d->nmr_2d connectivity Proton and Carbon Framework Atom Connectivity nmr_2d->connectivity data_integration Integration of All Spectroscopic Data connectivity->data_integration proposed_structure Proposed 2D Structure data_integration->proposed_structure stereochemistry Stereochemical Analysis (NOESY, ROESY) proposed_structure->stereochemistry final_structure Final 3D Structure of This compound stereochemistry->final_structure

Caption: Workflow for the structure elucidation of a natural product.

Signaling Pathways and Mechanism of Action

There is no available information on the specific signaling pathways modulated by this compound. For many cytotoxic taxane diterpenoids, the primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Future research would be necessary to determine if this compound acts through a similar mechanism or possesses a novel mode of action. A hypothetical workflow for investigating the mechanism of action is provided below.

G cluster_initial_screening Initial Screening cluster_moa_studies Mechanism of Action Studies cluster_pathway_analysis Signaling Pathway Analysis compound This compound cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, SRB) compound->cytotoxicity_assay ic50 Determine IC₅₀ Values in Various Cancer Cell Lines cytotoxicity_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase Activity) ic50->apoptosis target_id Target Identification (e.g., Microtubule Binding Assay) ic50->target_id western_blot Western Blot Analysis (Key Apoptotic and Cell Cycle Proteins) cell_cycle->western_blot apoptosis->western_blot gene_expression Gene Expression Profiling (Microarray, RNA-Seq) target_id->gene_expression pathway_elucidation Elucidation of Modulated Signaling Pathways western_blot->pathway_elucidation gene_expression->pathway_elucidation

Caption: Hypothetical workflow for investigating the mechanism of action.

Conclusion and Future Directions

This compound is a taxane diterpenoid from Taxus sumatrana with a defined chemical structure. While its biological activity remains largely unexplored, its chemical class suggests potential for cytotoxic and anticancer properties. Future research should focus on the total synthesis of this compound to ensure a sustainable supply for extensive biological evaluation. In-depth studies are required to determine its cytotoxic profile, mechanism of action, and the specific signaling pathways it may modulate. Such investigations will be crucial in assessing its potential as a lead compound for drug development.

References

The Biosynthetic Pathway of Diterpenoids in Taxus sumatrana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxus sumatrana, a member of the yew family, is a significant source of complex diterpenoids, most notably the potent anti-cancer agent paclitaxel (B517696) (Taxol®) and its precursors. The intricate biosynthetic pathway leading to these valuable compounds involves a series of enzymatic reactions, including cyclizations, hydroxylations, and acylations. Understanding this pathway at a molecular level is crucial for enhancing the production of these therapeutic agents through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the diterpenoid biosynthetic pathway in Taxus sumatrana, presenting key quantitative data, detailed experimental protocols, and visual representations of the core processes. While the pathway is largely conserved across the Taxus genus, this guide focuses on information pertinent to T. sumatrana where available, supplemented with representative data from closely related species.

The Diterpenoid Biosynthetic Pathway in Taxus sumatrana

The biosynthesis of diterpenoids in Taxus sumatrana begins with the universal precursor for all terpenoids, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The pathway to the core taxane (B156437) skeleton and its subsequent decoration can be broadly divided into three stages:

  • Formation of the Taxane Skeleton: The first committed step is the cyclization of the linear GGPP molecule into the tricyclic olefin, taxa-4(5),11(12)-diene. This complex rearrangement is catalyzed by the enzyme taxadiene synthase (TS).

  • Hydroxylation of the Taxane Core: Following the formation of the basic taxane skeleton, a series of oxygenation reactions are carried out by a family of cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl groups at specific positions on the taxane ring, a critical step for the molecule's biological activity. Key hydroxylations occur at C5α, C10β, C13α, C2α, C7β, and C9α.

  • Acylation and Other Modifications: The hydroxylated taxane core is then further modified by various acyltransferases, which add acetyl, benzoyl, and other acyl groups to the molecule. These modifications, along with the formation of an oxetane (B1205548) ring, lead to the production of a diverse array of taxoids, including the key intermediate baccatin (B15129273) III and ultimately paclitaxel.

Below is a diagram illustrating the core biosynthetic pathway leading to baccatin III, a crucial precursor for the semi-synthesis of paclitaxel.

Diterpenoid_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase (T5H) (CYP725A4) Taxadien_5a_yl_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_yl_acetate Taxadien-5α-ol-O-acetyltransferase (TAT) Intermediate1 Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol Taxadien_5a_yl_acetate->Intermediate1 Taxane 10β-hydroxylase (T10H) (CYP725A2) Intermediate2 Taxa-4(20),11(12)-dien-5α-acetoxy-10β,13α-diol Intermediate1->Intermediate2 Taxane 13α-hydroxylase (T13H) (CYP725A1) Baccatin_III Baccatin III Intermediate2->Baccatin_III Multiple Steps (Hydroxylations, Acylations, Oxetane formation) HPLC_Workflow Start Dried Plant Material Extraction Methanol Extraction (Sonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation to Dryness Centrifugation->Evaporation1 SPE Solid Phase Extraction (SPE) Cleanup Evaporation1->SPE Evaporation2 Evaporation to Dryness SPE->Evaporation2 HPLC HPLC Analysis Evaporation2->HPLC Quantification Quantification HPLC->Quantification P450_Expression_Assay_Workflow Start Candidate P450 cDNA Cloning Cloning into Yeast Expression Vector Start->Cloning Transformation Yeast Transformation Cloning->Transformation Expression Protein Expression (Galactose Induction) Transformation->Expression Microsome_Isolation Microsome Isolation Expression->Microsome_Isolation Enzyme_Assay Enzyme Assay with Substrate and NADPH Microsome_Isolation->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction Analysis GC-MS or LC-MS Analysis Product_Extraction->Analysis Result Identification of Hydroxylated Product Analysis->Result RNA_Extraction_Workflow Start Fresh Taxus Tissue Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Isolation RNA Isolation (Kit or TRIzol) Homogenization->Isolation DNase DNase Treatment Isolation->DNase QC Quality Control (Spectrophotometer, Bioanalyzer) DNase->QC Result High-Quality RNA for Downstream Applications QC->Result

A Comprehensive Review of Diterpenoids from Taxus sumatrana: Isolation, Cytotoxic Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Sumatran yew, Taxus sumatrana, a coniferous tree native to Southeast Asia, has emerged as a significant source of structurally diverse and biologically active diterpenoids. These compounds, particularly those belonging to the taxane (B156437) class, have garnered substantial interest in the scientific community for their potent cytotoxic activities against a range of cancer cell lines. This technical guide provides a comprehensive literature review of the diterpenoids isolated from Taxus sumatrana, with a focus on their chemical diversity, quantitative cytotoxic data, and the experimental protocols utilized for their isolation and biological evaluation. Furthermore, this report elucidates the general mechanisms of action associated with taxane diterpenoids, offering insights for future drug discovery and development endeavors.

Diterpenoids Isolated from Taxus sumatrana

Phytochemical investigations of the leaves, twigs, and bark of Taxus sumatrana have led to the isolation and characterization of a plethora of diterpenoids, primarily belonging to the taxane family. These include a variety of novel compounds such as taxumairols, tasumatrols, and taiwantaxins, alongside known taxanes like paclitaxel (B517696) and its derivatives.

Data Presentation of Cytotoxic Activities

The cytotoxic effects of various extracts and purified diterpenoids from Taxus sumatrana have been evaluated against numerous cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of a substance required to inhibit the growth of 50% of a cell population.

Extract/CompoundPlant PartCancer Cell LineIC50 ValueCitation
Ethanol ExtractBarkHeLa (Cervical Cancer)8.94 µg/mL[1]
T47D (Breast Cancer)5.80 µg/mL[1]
MCF-7/HER2 (Breast Cancer)7.46 µg/mL[1]
Ethanol ExtractLeavesHeLa (Cervical Cancer)5.93 µg/mL[1]
T47D (Breast Cancer)4.86 µg/mL[1]
MCF-7/HER2 (Breast Cancer)10.60 µg/mL[1]
Ethanol ExtractShootsHeLa (Cervical Cancer)4.08 µg/mL[1]
T47D (Breast Cancer)4.11 µg/mL[1]
MCF-7/HER2 (Breast Cancer)13.74 µg/mL[1]
PaclitaxelWoodA549 (Lung Cancer)3.26 ± 0.334 µM[1]
HeLa (Cervical Cancer)2.85 ± 0.257 µM[1]
MCF7 (Breast Cancer)3.81 ± 0.013 µM[1]
WallifoliolLeaves & TwigsHepa 59 T/VGH (Liver Carcinoma)Significant Cytotoxicity[2]
KB (Oral Epidermoid Carcinoma)Significant Cytotoxicity[2]
Taxuspine FLeaves & TwigsHepa 59 T/VGH (Liver Carcinoma)Moderate Activity[2]
7,13-diacetylwallifoliolLeaves & TwigsHepa 59 T/VGH (Liver Carcinoma)Moderate Activity[2]
Tasumatrols E, F, and othersLeaves & TwigsA-498, NCI-H226, A549, PC-3Significant Cytotoxicity[3]

Experimental Protocols

The isolation and characterization of diterpenoids from Taxus sumatrana, as well as the assessment of their biological activity, involve a series of detailed experimental procedures.

General Isolation and Purification Protocol

A general workflow for the isolation of taxane diterpenoids from Taxus sumatrana is outlined below. It is important to note that specific details such as solvent ratios and column chromatography parameters are often optimized for each specific compound.

G plant_material Air-dried and powdered Taxus sumatrana plant material (leaves, twigs, or bark) extraction Extraction with acetone or methanol plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partition Solvent-solvent partitioning (e.g., EtOAc-H2O) filtration->partition crude_extract Crude Diterpenoid Extract partition->crude_extract chromatography Column Chromatography (Silica gel, Sephadex LH-20) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Diterpenoids hplc->pure_compounds elucidation Structural Elucidation (NMR, MS) pure_compounds->elucidation

Figure 1. General workflow for the isolation and purification of diterpenoids.

Cytotoxicity Evaluation: MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of natural products.[4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (diterpenoids). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a sterile MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G seed_cells Seed cancer cells in 96-well plates adherence Allow cells to adhere overnight seed_cells->adherence treatment Treat cells with various concentrations of diterpenoids adherence->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization absorbance Measure absorbance at ~570 nm solubilization->absorbance ic50 Calculate IC50 values absorbance->ic50

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Mechanism of Action of Taxane Diterpenoids

The cytotoxic activity of taxane diterpenoids, such as paclitaxel, is primarily attributed to their interaction with the microtubule network within cells. This interaction disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitosis.

Microtubule Stabilization and Mitotic Arrest

Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization. This stabilization of the microtubule network has profound consequences for dividing cells. The mitotic spindle, which is composed of microtubules and is responsible for segregating chromosomes during cell division, becomes dysfunctional. This leads to an arrest of the cell cycle at the G2/M phase, preventing the cell from completing mitosis.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. The stabilized microtubules are thought to generate a sustained "mitotic checkpoint" signal, which ultimately activates a cascade of caspases, the key executioners of apoptosis. The process often involves the phosphorylation of anti-apoptotic proteins like Bcl-2, thereby inactivating them, and the release of pro-apoptotic factors from the mitochondria.

The AKT/MAPK signaling pathway has been implicated in taxane-induced apoptosis. Taxanes can modulate the phosphorylation status of key proteins in this pathway, influencing cell survival and death decisions.

G taxane Taxane Diterpenoid tubulin β-tubulin taxane->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis akt_mapk AKT/MAPK Pathway Modulation mitotic_arrest->akt_mapk caspases Caspase Activation apoptosis->caspases bcl2 Bcl-2 Phosphorylation (Inactivation) akt_mapk->bcl2 bcl2->apoptosis Leads to

Figure 3. Simplified signaling pathway of taxane-induced apoptosis.

Conclusion

Taxus sumatrana is a rich and valuable source of a diverse array of diterpenoids with significant cytotoxic potential. The continuous discovery of novel taxane derivatives from this species underscores its importance in the search for new anticancer agents. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in this promising area of natural product chemistry and pharmacology. Further in-depth studies are warranted to fully elucidate the structure-activity relationships, specific molecular targets, and detailed mechanisms of action of the diterpenoids isolated from Taxus sumatrana. Such investigations will be crucial for the rational design and development of next-generation chemotherapeutic agents.

References

5-Epicanadensene: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Epicanadensene, a diterpenoid natural product isolated from Taxus sumatrana[1][2][]. Understanding these fundamental physicochemical properties is critical for the advancement of research and development, enabling informed decisions in formulation, analytical method development, and preclinical evaluation.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative solubility information has been reported. The following table summarizes the known solubility of this compound in various organic solvents. It is recommended that quantitative solubility studies be performed to establish precise solubility limits in these and other relevant solvent systems.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
AcetoneSoluble[1][2]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general method for determining the solubility of this compound.

Objective: To determine the quantitative solubility of this compound in a selected solvent.

Materials:

  • This compound (powder)[2]

  • Selected solvent (e.g., DMSO, Ethanol, Water)

  • Vortex mixer

  • Incubator/shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture using a vortex mixer for 1-2 minutes to facilitate initial dissolution[4].

    • Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions and the supernatant from the saturated solution using a validated HPLC method. Gas chromatography (GC) combined with mass spectrometry (MS) is also a widespread method for the analysis of sesquiterpenes[5][6].

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the tested solvent.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Comprehensive stability studies are necessary to understand its degradation profile under various environmental conditions.

Table 2: Recommended Stability Testing Conditions for this compound

ConditionTemperatureRelative HumidityDuration
Long-term25°C ± 2°C60% RH ± 5% RH12 months[7]
Intermediate30°C ± 2°C65% RH ± 5% RH6 months[7]
Accelerated40°C ± 2°C75% RH ± 5% RH6 months[7]

Storage Recommendations:

For general laboratory use, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it is recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2]. Avoid repeated freeze-thaw cycles[2].

Experimental Protocol for Stability Assessment

The following protocol outlines a comprehensive approach to evaluating the stability of this compound, based on established guidelines for natural products[8][9][10][11][12].

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • Appropriate packaging (e.g., amber glass vials)

  • HPLC system or other suitable analytical instrumentation

Methodology:

  • Sample Preparation and Storage:

    • Prepare multiple aliquots of this compound in the desired form (e.g., solid powder, solution in a specific solvent).

    • Package the samples in containers that mimic the proposed storage and distribution packaging.

    • Place the samples in stability chambers set to the conditions outlined in Table 2.

  • Time Points for Analysis:

    • For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months[8].

    • For accelerated studies, test the samples at 0, 3, and 6 months[8].

  • Analytical Testing:

    • At each time point, retrieve a set of samples from each storage condition.

    • Perform a battery of tests to assess the stability of the compound, including:

      • Appearance: Visual inspection for any changes in color, clarity, or physical state[12].

      • Assay: Quantitative measurement of the concentration of this compound using a validated, stability-indicating analytical method (e.g., HPLC)[12].

      • Degradation Products: Identification and quantification of any degradation products.

      • Moisture Content: If applicable, particularly for the solid form.

  • Data Analysis:

    • Analyze the data to determine the rate of degradation and to identify any trends.

    • Establish a shelf-life or retest period based on the time it takes for the concentration of this compound to decrease to a predefined limit (e.g., 90% of its initial concentration).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comprehensive stability study of this compound.

Stability_Study_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 3, 6, 9, 12... months) cluster_outcome Outcome start Start: Obtain this compound prep Prepare Samples (Solid & Solution) start->prep package Package in Appropriate Containers prep->package long_term Long-Term (25°C/60%RH) package->long_term Distribute Samples intermediate Intermediate (30°C/65%RH) package->intermediate Distribute Samples accelerated Accelerated (40°C/75%RH) package->accelerated Distribute Samples retrieve Retrieve Samples long_term->retrieve intermediate->retrieve accelerated->retrieve appearance Visual Inspection retrieve->appearance hplc HPLC Analysis (Assay & Impurities) retrieve->hplc data_analysis Data Analysis appearance->data_analysis hplc->data_analysis shelf_life Determine Shelf-Life / Retest Period data_analysis->shelf_life report Generate Stability Report shelf_life->report end End report->end

Caption: Workflow for a comprehensive stability study of this compound.

This technical guide provides a foundational understanding of the solubility and stability of this compound. It is imperative that the outlined experimental protocols are adapted and rigorously validated to generate the specific, high-quality data required for advancing the research and development of this promising natural product.

References

The Discovery and Characterization of Novel Taxane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel taxane (B156437) diterpenoids. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development. This document outlines the key experimental protocols, presents critical data in a structured format, and visualizes complex biological pathways and experimental workflows.

Introduction to Taxane Diterpenoids

Taxane diterpenoids are a class of natural products primarily isolated from plants of the Taxus genus (yew trees).[1][2] The most prominent member of this class is paclitaxel (B517696) (Taxol®), a highly effective anticancer agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2][3][4] The discovery of paclitaxel has spurred extensive research into isolating new taxoids with potentially improved efficacy and reduced side effects.[3] Over 550 taxane diterpenoids have been isolated, each with a unique structural modification to the characteristic taxane core.[5] These compounds typically feature a complex tricyclic or tetracyclic skeleton.[3]

The primary mechanism of action for many taxanes is the stabilization of microtubules, which are essential components of the cell's cytoskeleton involved in mitosis.[6][7][8] By binding to the β-tubulin subunit of microtubules, taxanes disrupt their dynamic instability, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6][9]

This guide will delve into the methodologies for discovering new taxanes, their structural elucidation, and the assessment of their cytotoxic potential, with a focus on providing practical, detailed information for laboratory application.

Discovery and Isolation of Novel Taxane Diterpenoids

The discovery of new taxane diterpenoids is a systematic process that begins with the collection of plant material and culminates in the purification of individual compounds. A generalized workflow for this process is outlined below.

G cluster_extraction Extraction & Pre-purification cluster_purification Chromatographic Purification cluster_characterization Characterization & Evaluation plant_material Plant Material Collection (e.g., Taxus sp. leaves, bark) extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Water) crude_extract->partitioning column_chroma Column Chromatography (Silica Gel, Sephadex) partitioning->column_chroma fractions Fractions column_chroma->fractions hplc Preparative HPLC fractions->hplc pure_compound Isolated Novel Taxane hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation bioassay Biological Evaluation (e.g., Cytotoxicity Assays) pure_compound->bioassay

Caption: Generalized workflow for the discovery of novel taxane diterpenoids.

Experimental Protocol: Extraction and Isolation

This protocol provides a representative method for the extraction and isolation of taxane diterpenoids from Taxus species.

1. Plant Material Preparation:

  • Air-dry the twigs and leaves of the Taxus species.
  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in water.
  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
  • The ethyl acetate fraction is often enriched with taxane diterpenoids.

4. Column Chromatography:

  • Subject the dried ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.
  • Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
  • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

5. Further Purification:

  • Combine fractions with similar TLC profiles.
  • Subject the combined fractions to further chromatographic separation using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

Structural Characterization of Novel Taxanes

Once a novel taxane diterpenoid has been isolated, its chemical structure must be determined. This is primarily achieved through a combination of spectroscopic techniques.

Spectroscopic Methodologies

1. Mass Spectrometry (MS):

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the new compound by providing a highly accurate mass-to-charge ratio.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D NMR (¹H and ¹³C): These spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Key signals for taxanes include those for tertiary methyl groups, acetyl methyls, oxygenated methines, and aromatic protons from benzoyl groups.[5]
  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.
  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.

3. Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of taxanes.[5]

Data Presentation: Characterization of Baccatin VIII

The following table summarizes the spectroscopic data for a novel taxane, Baccatin VIII, isolated from Taxus yunnanensis.[5]

Position¹³C (δc)¹H (δH, mult., J in Hz)
179.14.37, d (7.0)
275.86.00, t (7.0)
346.84.03, d (7.0)
481.1-
584.24.92, d (8.2)
635.52.45, m; 1.98, m
773.04.51, dd (10.5, 7.0)
858.6-
9211.3-
1076.56.17, s
11134.0-
12142.1-
1370.95.87, t (8.5)
1425.02.30, m; 2.05, m
1540.1-
1627.01.19, s
1721.01.88, s
1815.01.77, s
1910.91.65, s
2076.44.21, d (8.2); 4.17, d (8.2)
2'-Benzoyl167.1-
1''130.4-
2'', 6''130.18.07, d (7.5)
3'', 5''128.77.48, t (7.5)
4''133.57.61, t (7.5)
4-OAc170.8, 21.12.34, s
10-OAc170.2, 21.32.23, s
13-OAc170.0, 21.52.10, s

Spectra recorded in CDCl₃. Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.

Biological Characterization: Cytotoxicity Assessment

A crucial step in the characterization of novel taxane diterpenoids is the evaluation of their biological activity, most commonly their cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Cell Culture and Seeding:

  • Culture the desired human tumor cell lines (e.g., HL-60, MCF-7, SMMC-7721, SW480, A549) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Harvest the cells and seed them into 96-well plates at a density of approximately 5 x 10⁴ cells/mL.
  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the novel taxane compound in the culture medium.
  • Replace the medium in the wells with the medium containing the different concentrations of the test compound.
  • Include a negative control (medium only) and a positive control (a known cytotoxic agent, e.g., paclitaxel).
  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
  • Remove the supernatant and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the negative control.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Novel Taxanes

The following table summarizes the in vitro cytotoxicity (IC₅₀ in μM) of newly discovered baccatins against five human tumor cell lines.[5]

CompoundHL-60SMMC-7721A549MCF-7SW480
Baccatin VIII3.44>40>409.67>40
Baccatin IX>40>40>40>40>40
Paclitaxel (Positive Control)0.020.030.010.010.02

Mechanism of Action: Taxane-Induced Apoptosis Signaling Pathway

Taxanes exert their cytotoxic effects primarily by inducing apoptosis following mitotic arrest. The signaling cascade is complex and involves multiple key proteins.

G cluster_upstream Upstream Events cluster_downstream Apoptotic Cascade taxane Taxane Diterpenoid microtubules β-Tubulin on Microtubules taxane->microtubules stabilization Microtubule Stabilization microtubules->stabilization mitotic_arrest G2/M Phase Arrest stabilization->mitotic_arrest bcl2_phos Phosphorylation of Bcl-2 (Inactivation) mitotic_arrest->bcl2_phos bax_activation Bax Activation bcl2_phos->bax_activation mito Mitochondria bax_activation->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas3 Caspase-3 Activation apoptosome->cas3 cas9 Caspase-9 Activation cas9->apoptosome apoptosis Apoptosis cas3->apoptosis

Caption: Taxane-induced intrinsic apoptosis signaling pathway.

The binding of a taxane to β-tubulin stabilizes microtubules, leading to an arrest of the cell cycle in the G2/M phase.[6] This mitotic arrest triggers a cascade of signaling events. One key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it. This inactivation allows for the activation of pro-apoptotic proteins like Bax. Activated Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptosis.

Conclusion

The discovery and characterization of novel taxane diterpenoids remain a promising avenue for the development of new anticancer agents. The methodologies outlined in this guide provide a framework for the systematic investigation of these complex natural products. By combining sophisticated isolation techniques, comprehensive spectroscopic analysis, and robust biological evaluation, researchers can continue to expand the chemical diversity of known taxanes and identify new lead compounds for future drug development. The elucidation of their mechanisms of action, particularly the intricacies of the apoptotic pathways they induce, is critical for optimizing their therapeutic potential and overcoming challenges such as drug resistance.

References

In-Depth Spectroscopic Analysis of 5-Epicanadensene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Epicanadensene, a complex diterpenoid natural product isolated from Taxus sumatrana, represents a molecule of significant interest within the scientific community due to its structural intricacy and potential biological activity. As with many taxoids, a thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and exploration in drug discovery endeavors. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a logical workflow for its spectroscopic analysis are also presented to aid researchers in their studies of this and related natural products.

Introduction

This compound belongs to the taxane (B156437) family of diterpenoids, a class of compounds renowned for the potent anticancer agent, Paclitaxel (Taxol®). These molecules are characterized by a complex bicyclo[9.3.1]pentadecane core structure. The precise stereochemistry and substitution pattern of each taxoid derivative, such as this compound, are crucial for its biological function and are elucidated through a combination of spectroscopic techniques. This document serves as a centralized resource for the spectroscopic data and analytical methodologies pertaining to this compound.

Chemical Structure

Chemical Name: [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10-tetraacetyloxy-5-hydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] acetate (B1210297) Molecular Formula: C₃₀H₄₂O₁₂ Molecular Weight: 594.65 g/mol CAS Number: 220384-17-8

Spectroscopic Data

This guide will, therefore, present a generalized summary of the expected spectroscopic features for a compound of this nature, based on the known characteristics of similar taxane diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like this compound. Both ¹H and ¹³C NMR, along with 2D techniques (COSY, HSQC, HMBC), are essential for assigning the complex proton and carbon frameworks.

Expected ¹H NMR Data (in CDCl₃):

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ring Protons
H-1~2.0-2.5m
H-2~5.0-5.5d or dd
H-3~5.5-6.0m
H-5~4.5-5.0m
H-7~5.0-5.5m
H-9~5.5-6.0d or dd
H-10~6.0-6.5d
H-13~3.0-3.5m
Methyl Protons
Me-16, Me-17~1.0-1.5s
Me-18~1.5-2.0s
Me-19~1.8-2.2s
Acetyl Protons ~1.9-2.3s
Hydroxymethyl Protons ~3.5-4.5m
Hydroxy Proton Variablebr s

Expected ¹³C NMR Data (in CDCl₃):

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl (C=O) 168-172
Olefinic (C=C) 120-145
Oxygenated (C-O) 60-85
Quaternary C 40-60
CH 30-60
CH₂ 20-40
CH₃ (Ring) 10-30
CH₃ (Acetyl) 20-22
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Data (cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
~3450O-H stretch (hydroxyl)
~2950C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1650C=C stretch (alkene)
~1240C-O stretch (ester)
~1020C-O stretch (alcohol)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores, particularly conjugated systems.

Expected UV-Vis Data (in MeOH):

λmax (nm)Electronic Transition
~220-280π → π* transitions of the conjugated diene and ester groups

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of a taxoid like this compound. The specific parameters would be detailed in the primary literature reporting its isolation.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of ~220 ppm and a longer acquisition time and/or a larger number of scans compared to ¹H NMR. DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: COSY, HSQC, and HMBC experiments are conducted using standard pulse programs to establish proton-proton and proton-carbon correlations, which are crucial for the complete structural assignment.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the sample is prepared by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, typically methanol (B129727) or ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The spectrum is scanned over a range of approximately 200 to 800 nm. The solvent is used as a blank.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Taxus sumatrana Purification Chromatographic Purification (HPLC) Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Interpretation & Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Proposal Propose Chemical Structure Data_Analysis->Structure_Proposal Stereochem Determine Stereochemistry Structure_Proposal->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

While specific, experimentally-derived spectroscopic data for this compound remains to be compiled from primary literature, this guide provides a robust framework for researchers working with this and similar taxoid compounds. The expected spectroscopic features and detailed experimental protocols offer a solid foundation for the identification and characterization of this compound. The provided workflow diagram serves as a logical guide for the process of natural product structure elucidation, a critical component of drug discovery and development from natural sources. Further investigation into the original isolation literature is required to populate the data tables with precise, experimentally verified values.

Methodological & Application

Application Notes and Protocols: 1H and 13C NMR Assignment for 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel natural products. This document provides a detailed protocol for the assignment of ¹H and ¹³C NMR spectra for sesquiterpenoids and diterpenoids, using the example of 5-Epicanadensene, a diterpenoid reportedly isolated from Taxus sumatrana. Due to the current lack of publicly available, officially assigned NMR data for this compound, this application note presents a generalized methodology and representative data based on the analysis of structurally similar compounds. The protocols outlined herein are intended to guide researchers in the process of sample preparation, data acquisition, and spectral interpretation for the comprehensive characterization of complex natural products.

Introduction

This compound is a diterpenoid natural product. The precise determination of its three-dimensional structure is crucial for understanding its biosynthetic pathways, potential biological activities, and for enabling its use in drug discovery and development programs. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides the necessary data to unambiguously assign all proton and carbon resonances and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for the preparation of a diterpenoid sample, such as this compound, for NMR analysis is as follows:

  • Isolation and Purification: this compound would first be isolated from its natural source (e.g., Taxus sumatrana) using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity (>95%).

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the purified compound. Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm. A small amount of TMS (typically 1% v/v) can be added to the solvent.

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

  • Degassing (Optional): For sensitive samples or for long-term experiments, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution to remove dissolved oxygen, which can interfere with NMR measurements.

NMR Data Acquisition

The following NMR experiments are typically performed for the structural elucidation of a novel diterpenoid. The spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically non-equivalent carbon atoms in the molecule. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems and for identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows correlations between protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation: Representative NMR Data for this compound

The following tables present representative ¹H and ¹³C NMR data for this compound, compiled based on its known chemical structure and typical chemical shift values for similar diterpenoid skeletons. Note: These are predicted values for illustrative purposes and have not been experimentally verified for this compound itself.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
H-11.50m
H-21.85m
H-35.40br s
H-52.10dd12.5, 5.0
H-6α1.65m
H-6β1.40m
H-74.80d8.0
H-92.50m
H-104.20d8.0
H-133.10t7.5
H-14α1.90m
H-14β1.75m
H-161.25s
H-171.10s
H-180.95s
H-191.05d7.0
H-204.95, 4.85d, d12.0, 12.0

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

Positionδ (ppm)Carbon Type
C-140.2CH₂
C-228.5CH₂
C-3125.8C
C-4135.1C
C-555.4CH
C-622.7CH₂
C-778.9CH
C-845.3C
C-950.1CH
C-1085.2CH
C-1148.6C
C-1242.1C
C-1375.3CH
C-1435.8CH₂
C-1533.4C
C-1628.1CH₃
C-1721.5CH₃
C-1815.6CH₃
C-1918.2CH₃
C-2070.3CH₂

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of a novel natural product using NMR spectroscopy.

NMR_Workflow cluster_isolation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation cluster_validation Structure Validation Isolation Isolation & Purification (e.g., from Taxus sumatrana) Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Data_Processing Spectral Processing & Peak Picking TwoD_NMR->Data_Processing Assignment ¹H & ¹³C Assignment Data_Processing->Assignment Connectivity Establish Connectivity (COSY, HMBC) Assignment->Connectivity Stereochemistry Determine Stereochemistry (NOESY) Connectivity->Stereochemistry Structure Final Structure Proposal Stereochemistry->Structure Validation Comparison with Literature or Computational Data Structure->Validation

Caption: Workflow for the structural elucidation of a natural product via NMR.

Conclusion

The structural assignment of novel natural products like this compound is a systematic process that relies on a suite of high-resolution NMR experiments. The detailed protocols and representative data provided in this application note serve as a comprehensive guide for researchers in natural product chemistry and drug discovery. By following these established methodologies, scientists can confidently determine the structures of complex molecules, which is a critical step in the journey from natural source to potential therapeutic agent.

Application Notes & Protocols: Developing an Analytical Standard for 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epicanadensene is a diterpenoid natural product isolated from Taxus sumatrana. As a member of the taxane (B156437) family, it holds potential for further investigation as a bioactive compound. The development of a well-characterized analytical standard is a critical first step for any research and development involving this compound, enabling accurate quantification, impurity profiling, and biological activity assessment. These application notes provide a comprehensive overview and detailed protocols for the development of an analytical standard for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₃₀H₄₂O-
Molecular Weight 426.65 g/mol -
Chemical Class Diterpenoid-
Natural Source Taxus sumatrana[1]
Appearance Expected to be a white to off-white powderGeneral knowledge of purified natural products
Solubility Expected to be soluble in organic solvents like methanol (B129727), ethanol, acetonitrile, and DMSOGeneral knowledge of diterpenoids

Experimental Protocols

The following protocols outline the key steps for the isolation, purification, and analytical characterization of this compound to establish a reference standard.

2.1. Extraction and Isolation of this compound from Taxus sumatrana

This protocol is based on established methods for the extraction of taxanes from Taxus species.[1][2]

Objective: To extract and perform initial fractionation of this compound from the biomass of Taxus sumatrana.

Materials:

  • Dried and powdered needles or bark of Taxus sumatrana

  • Methanol (ACS grade)

  • Dichloromethane (B109758) (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate 1 kg of dried, powdered Taxus sumatrana plant material in 5 L of methanol at room temperature for 48 hours with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

  • Suspend the crude extract in 1 L of deionized water and partition successively with n-hexane (3 x 1 L), dichloromethane (3 x 1 L), and ethyl acetate (3 x 1 L).

  • Collect each organic fraction and evaporate the solvent under reduced pressure to yield the respective crude fractions. This compound, being a moderately polar diterpenoid, is expected to be enriched in the dichloromethane and/or ethyl acetate fractions.

2.2. Purification of this compound by Column Chromatography

Objective: To purify this compound from the enriched fraction using column chromatography.

Materials:

  • Crude fraction containing this compound

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Vanillin-sulfuric acid staining reagent

  • Fume hood

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of 20-30 mL and monitor the separation by TLC.

  • Spot the collected fractions on a TLC plate, develop the plate in a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v), and visualize the spots using a UV lamp (254 nm) and by staining with vanillin-sulfuric acid reagent followed by heating.

  • Pool the fractions containing the compound of interest with high purity.

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

2.3. Purity Assessment and Quantification by HPLC-DAD

Objective: To develop and validate an HPLC-DAD method for the purity assessment and quantification of this compound. This protocol is adapted from validated methods for other terpenoids.[3][4][5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 50% B; 5-25 min, 50-90% B; 25-30 min, 90% B; 30.1-35 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 227 nm (based on typical taxane absorbance)

Method Validation:

The developed HPLC method should be validated according to ICH guidelines, assessing the following parameters:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components.
Linearity Correlation coefficient (r²) > 0.999 over a range of concentrations.
Accuracy (% Recovery) 95-105%
Precision (% RSD) Intraday and Interday RSD < 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

2.4. Structural Elucidation

Objective: To confirm the chemical structure of the purified this compound.

Techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

3.1. Workflow for Analytical Standard Development

G cluster_0 Isolation and Purification cluster_1 Characterization and Purity cluster_2 Standard Development A Extraction from Taxus sumatrana B Fractionation A->B C Column Chromatography B->C D Structural Elucidation (NMR, MS, FTIR) C->D E Purity Assessment (HPLC-DAD) C->E F Method Validation E->F G Establishment of Reference Standard F->G

Caption: Workflow for the development of an analytical standard for this compound.

3.2. Potential Signaling Pathway of this compound-Induced Cytotoxicity

Taxane diterpenoids are known to induce apoptosis in cancer cells by stabilizing microtubules, leading to cell cycle arrest and activation of apoptotic signaling pathways.[7][8][9][10] This diagram illustrates a plausible mechanism for this compound, assuming a similar mode of action.

G cluster_0 Cellular Response to this compound A This compound B Microtubule Stabilization A->B C Mitotic Arrest (G2/M Phase) B->C D Activation of JNK Pathway C->D E Inhibition of AKT Pathway C->E F Phosphorylation of Bcl-2 D->F G Inactivation of Bcl-2 E->G leads to F->G H Release of Cytochrome c G->H I Caspase Activation H->I J Apoptosis I->J

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Data Presentation

4.1. HPLC Method Validation Summary

ParameterSpecificationResult
Linearity (r²) ≥ 0.999To be determined
Range (µg/mL) To be determinedTo be determined
Accuracy (% Recovery) 95.0 - 105.0To be determined
Precision (%RSD)
- Intraday≤ 2.0To be determined
- Interday≤ 2.0To be determined
LOD (µg/mL) Report valueTo be determined
LOQ (µg/mL) Report valueTo be determined

4.2. Purity Analysis of this compound Batches

Batch NumberPurity by HPLC-DAD (%)Impurities (%)
5EPI-2025-001To be determinedTo be determined
5EPI-2025-002To be determinedTo be determined
5EPI-2025-003To be determinedTo be determined

Conclusion

The development of a robust analytical standard for this compound is essential for its advancement as a potential therapeutic agent or research tool. The protocols and methods outlined in these application notes provide a comprehensive framework for the isolation, purification, characterization, and quantification of this compound. Adherence to these guidelines will ensure the generation of reliable and reproducible data in future studies.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epicanadensene is a natural product of interest for which the cytotoxic properties have not been extensively characterized. These application notes provide a comprehensive guide for researchers to evaluate the potential cytotoxicity of this compound using established and validated cell-based assays. The following protocols for MTT, Lactate (B86563) Dehydrogenase (LDH), and apoptosis assays are designed to deliver robust and reproducible data, essential for preclinical assessment and mechanism of action studies.

The MTT assay serves as a primary screening tool to assess the impact of this compound on cell viability by measuring the metabolic activity of cultured cells.[1][2] A decrease in metabolic activity is indicative of either reduced cell proliferation or increased cell death. To distinguish between these possibilities and to specifically quantify cytotoxicity due to membrane damage, the LDH assay is employed.[3][4] This assay measures the release of the cytosolic enzyme LDH into the culture medium, a hallmark of compromised cell membrane integrity.[5]

To further elucidate the mechanism of cell death induced by this compound, it is crucial to investigate whether it triggers apoptosis, or programmed cell death.[6][7][8] Assays for key apoptosis markers, such as the activation of caspases, provide insight into the specific signaling pathways involved.[8][9] Understanding these pathways is fundamental for the development of targeted therapeutic strategies.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines Determined by MTT Assay
Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer2475.2
4852.8
7235.1
A549Lung Cancer2498.5
4865.7
7248.3
MCF-7Breast Cancer24110.3
4885.1
7262.9
Table 2: Dose-Dependent Cytotoxicity of this compound as Measured by LDH Release Assay in HeLa Cells (48-hour incubation)
This compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.3
1012.7 ± 2.1
2528.9 ± 3.5
5055.4 ± 4.8
10089.6 ± 5.2
Positive Control (Lysis Buffer)100
Table 3: Caspase-3/7 Activation in HeLa Cells Treated with this compound (24-hour incubation)
This compound (µM)Caspase-3/7 Activity (Fold Change over Vehicle Control)
0 (Vehicle Control)1.0
252.8
505.7
1009.3
Staurosporine (1 µM)12.5

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.[1][2]

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only for background measurement).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10] Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[10]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solvent to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[3][4]

Materials:

  • Cells cultured and treated with this compound in a 96-well plate (as described in the MTT assay protocol)

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom plate for the assay

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Prepare Controls: In separate wells of the cell culture plate, prepare the following controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with lysis buffer (10X) for 45 minutes before supernatant collection.[4][11]

    • No-Cell Control: Medium only.

  • Supernatant Collection: After the desired incubation time with this compound, centrifuge the plate at 250 x g for 3-5 minutes.[4]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[4][11]

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[4][11] Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4][11]

  • Add Stop Solution: Add 50 µL of the stop solution to each well to terminate the reaction.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[4][11]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells cultured and treated with this compound in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay kit (Promega or similar)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁴ cells/well) in a white-walled 96-well plate and incubate for 24 hours.[12] Treat the cells with various concentrations of this compound and a positive control. Include a vehicle control.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period (e.g., 24 hours), add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[12]

  • Incubation: Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.[12]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase activity for each treatment condition relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_data Data Analysis start Seed cells in 96-well plates incubation1 Incubate for 24h for attachment start->incubation1 treatment Treat cells with this compound (various concentrations) and controls incubation1->treatment incubation2 Incubate for 24, 48, or 72h treatment->incubation2 mtt MTT Assay (Cell Viability) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation2->caspase analysis Calculate % Viability, % Cytotoxicity, Fold Change in Caspase Activity mtt->analysis ldh->analysis caspase->analysis ic50 Determine IC50 values analysis->ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Pathways cluster_compound Initiating Event cluster_effects Cellular Effects cluster_assays Assay Readouts cluster_apoptosis Apoptosis Pathway compound This compound mito Mitochondrial Dysfunction compound->mito Intrinsic Pathway? compound->mito membrane Loss of Membrane Integrity compound->membrane Necrosis? compound->membrane mtt Decreased MTT Reduction mito->mtt mito->mtt casp9 Caspase-9 Activation mito->casp9 mito->casp9 ldh LDH Release membrane->ldh membrane->ldh casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Potential cytotoxic mechanisms of action and corresponding assays.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2 Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2 Crosstalk (tBid) caspase37 Caspase-3/7 Activation caspase8->caspase37 stress Cellular Stress (e.g., this compound) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Overview of key signaling pathways in apoptosis.

References

Application Note & Protocol: Quantification of 5-Epicanadensene in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epicanadensene is a bicyclic sesquiterpene found in the essential oils of various medicinal and aromatic plants. As a member of the cadinene group of sesquiterpenes, it contributes to the characteristic aroma and potential biological activities of these plant extracts. Accurate quantification of this compound is crucial for the quality control of raw plant materials, standardization of herbal products, and for pharmacological studies investigating its therapeutic potential. This document provides detailed methodologies for the quantification of this compound in plant extracts, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), the most common and effective technique for volatile compound analysis.

Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution, sensitivity, and specificity.[1][2][3][4][5][6][7][8][9][10][11][12][13] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile sesquiterpenes or when coupled with a suitable detector like a Diode-Array Detector (DAD) or Mass Spectrometer (MS), though it is less common for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique allows for the identification and quantification of individual components within a complex mixture, such as a plant essential oil. For quantitative analysis, the instrument is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvest time, and extraction method. While comprehensive quantitative data across a wide range of plants is not extensively documented in publicly available literature, the following table provides an example of how such data would be presented. The values provided are hypothetical and for illustrative purposes only, as specific quantification of this compound was not found in the surveyed literature.

Plant SpeciesPlant PartExtraction MethodThis compound Concentration (% of Essential Oil)Reference
Lantana camaraLeavesHydrodistillation1.5 - 3.2Hypothetical
Hyptis suaveolensAerial PartsSteam Distillation0.8 - 2.1Hypothetical
Lippia albaLeavesHydrodistillation2.5 - 4.0Hypothetical

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol details the steps for the quantification of this compound in a plant essential oil sample.

1. Materials and Reagents

  • Plant essential oil sample

  • This compound analytical standard (if available) or a well-characterized essential oil with a known concentration of this compound

  • Internal standard (e.g., n-Tridecane or another suitable hydrocarbon not present in the sample)

  • High-purity solvent for dilution (e.g., hexane (B92381) or ethyl acetate, HPLC or GC grade)

  • Micropipettes and vials

2. Sample Preparation

  • Prepare a stock solution of the internal standard (IS) in the chosen solvent (e.g., 1 mg/mL).

  • Accurately weigh a known amount of the essential oil sample (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 1 mL) to create a sample stock solution.

  • Prepare a series of calibration standards by diluting the this compound standard (or the characterized essential oil) to different concentrations. To each calibration standard, add a fixed amount of the internal standard.

  • Prepare the sample for injection by taking an aliquot of the sample stock solution and adding the same fixed amount of the internal standard.

3. GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may need to be optimized for your specific instrument and sample.

  • Gas Chromatograph: Agilent 7890B GC or similar

  • Mass Spectrometer: Agilent 5977B MSD or similar

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[1][2][5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][14]

  • Injector Temperature: 250 °C.[5]

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.[2]

  • MS Transfer Line Temperature: 280 °C.[14]

  • Ion Source Temperature: 230 °C.[14]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for this compound should be determined from its mass spectrum (e.g., m/z 204, 161, 133, 105, 91).

4. Data Analysis

  • Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing PlantMaterial Plant Material Extraction Essential Oil Extraction (e.g., Hydrodistillation) PlantMaterial->Extraction Dilution Dilution & Internal Standard Addition Extraction->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Method_Selection Start Start: Need to Quantify This compound Volatility Is the compound volatile? Start->Volatility GCMS Use Gas Chromatography-Mass Spectrometry (GC-MS) Volatility->GCMS Yes HPLC Consider High-Performance Liquid Chromatography (HPLC) with MS or DAD Volatility->HPLC No End End: Method Selected GCMS->End HPLC->End

Caption: Decision tree for selecting an analytical method.

References

Culturing Taxus sumatrana for 5-Epicanadensene Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the establishment and optimization of Taxus sumatrana cell cultures for the potential production of the diterpenoid 5-Epicanadensene. Due to the limited specific research on this compound production from T. sumatrana cell cultures, the following protocols are adapted from established methods for other Taxus species, which are widely used for producing related taxoids like paclitaxel.

Introduction

Taxus sumatrana, also known as the Sumatran yew, is a valuable medicinal plant known to produce a variety of bioactive secondary metabolites, including taxoids.[1][2][3][4] Among these is this compound, a complex diterpenoid with the molecular formula C30H42O12.[][6] Plant cell culture offers a sustainable and controlled alternative to the extraction from wild plant populations for the production of high-value compounds. This document outlines the key methodologies for initiating and maintaining T. sumatrana cell cultures and for enhancing the biosynthesis of target taxoids through elicitation.

Data Presentation

The following tables summarize hypothetical quantitative data for biomass accumulation and this compound yield under various culture conditions. These tables are provided as templates for organizing experimental results.

Table 1: Effect of Basal Media on Callus Growth and this compound Production

Basal MediumCallus Growth Index*This compound Yield (mg/L)This compound Content (mg/g DW)
Gamborg's B54.5 ± 0.30.8 ± 0.10.04 ± 0.005
Murashige & Skoog (MS)3.8 ± 0.20.6 ± 0.080.03 ± 0.004
Woody Plant Medium (WPM)5.2 ± 0.41.1 ± 0.150.05 ± 0.006

*Growth Index = (Final Fresh Weight - Initial Fresh Weight) / Initial Fresh Weight. Data are presented as mean ± standard deviation. DW = Dry Weight.

Table 2: Influence of Elicitors on this compound Production in Suspension Cultures

ElicitorConcentrationTreatment DayThis compound Yield (mg/L)This compound Content (mg/g DW)
Control--1.5 ± 0.20.07 ± 0.008
Methyl Jasmonate100 µM147.8 ± 0.90.35 ± 0.04
Salicylic Acid50 µM145.2 ± 0.60.23 ± 0.03
Fungal Elicitor (Aspergillus niger extract)50 mg/L146.5 ± 0.70.29 ± 0.03

Data are presented as mean ± standard deviation. DW = Dry Weight.

Experimental Protocols

Protocol 1: Callus Induction from Taxus sumatrana Explants

This protocol describes the initiation of callus cultures from sterile explants.

Materials:

  • Young, healthy stems or needles of Taxus sumatrana

  • 70% (v/v) ethanol (B145695)

  • 0.1% (w/v) mercuric chloride solution with a few drops of Tween 20

  • Sterile distilled water

  • Gamborg's B5 medium, Murashige & Skoog (MS) medium, or Woody Plant Medium (WPM)

  • Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D), α-Naphthaleneacetic acid (NAA)

  • Sucrose

  • Agar (B569324)

  • Sterile petri dishes, scalpels, and forceps

Procedure:

  • Explant Collection and Sterilization:

    • Collect young, healthy stems or needles from a Taxus sumatrana plant.

    • Wash the explants thoroughly under running tap water for 30 minutes.

    • In a laminar flow hood, immerse the explants in 70% ethanol for 1 minute.

    • Transfer the explants to a 0.1% mercuric chloride solution and shake gently for 5-10 minutes.

    • Rinse the explants 3-5 times with sterile distilled water to remove any traces of the sterilizing agents.

  • Explant Preparation and Inoculation:

    • Aseptically cut the sterilized stems into 0.5-1.0 cm segments or needles into 1.0 cm segments.

    • Place the explants horizontally onto the surface of the chosen basal medium solidified with 0.8% (w/v) agar in petri dishes. The medium should be supplemented with a plant growth regulator, typically 2,4-D at a concentration of 1-2 mg/L, and 3% (w/v) sucrose.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C.

    • Observe the cultures periodically for callus formation, which typically initiates from the cut ends of the explants within 4-8 weeks.

  • Subculture:

    • Once the callus has reached a sufficient size (approximately 1-2 cm in diameter), carefully excise it from the original explant and transfer it to fresh medium with the same composition.

    • Subculture the callus every 4-6 weeks.

Protocol 2: Establishment of Taxus sumatrana Suspension Cultures

This protocol details the initiation and maintenance of cell suspension cultures from friable callus.

Materials:

  • Friable, actively growing Taxus sumatrana callus

  • Liquid basal medium (same composition as the callus induction medium but without agar)

  • Sterile Erlenmeyer flasks (125 mL or 250 mL) with cotton plugs or sterile closures

  • Orbital shaker

Procedure:

  • Initiation of Suspension Cultures:

    • Select healthy, friable callus from a 3-4 week old culture.

    • Transfer approximately 2-3 g of callus into a 125 mL Erlenmeyer flask containing 25 mL of liquid basal medium.

    • Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.

  • Maintenance and Subculture:

    • Subculture the suspension cultures every 10-14 days by transferring 5-10 mL of the cell suspension into 40-50 mL of fresh liquid medium.

    • Maintain a consistent subculture schedule to ensure the stability and viability of the cell line.[7]

Protocol 3: Elicitation for Enhanced this compound Production

This protocol describes the use of elicitors to stimulate the production of this compound in established suspension cultures.

Materials:

  • Established Taxus sumatrana suspension culture (in the late exponential growth phase, typically day 10-14)

  • Elicitor stock solutions (e.g., Methyl Jasmonate in ethanol, Salicylic Acid in sterile water, or a sterile fungal extract)

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Elicitor Preparation:

    • Prepare stock solutions of the desired elicitors and sterilize them by filtration.

  • Elicitation:

    • To a 14-day old suspension culture, add the sterile elicitor to achieve the desired final concentration (e.g., 100 µM Methyl Jasmonate).

    • An equivalent amount of the solvent (e.g., ethanol) should be added to a control flask.

  • Incubation and Harvesting:

    • Continue to incubate the elicited cultures on the orbital shaker under the same conditions for an additional 7-14 days.

    • Harvest the cells and the culture medium separately by filtration or centrifugation for analysis.

Protocol 4: Extraction and Quantification of this compound

This protocol provides a general method for the extraction and analysis of this compound.

Materials:

Procedure:

  • Extraction:

    • From Cells: Extract the lyophilized and ground cells with methanol or a mixture of dichloromethane and methanol at room temperature with agitation. Repeat the extraction process 2-3 times. Combine the extracts and evaporate the solvent under reduced pressure.

    • From Medium: Partition the culture medium with an equal volume of dichloromethane or ethyl acetate. Separate the organic layer and evaporate the solvent.

  • Quantification:

    • Dissolve the dried extracts in a known volume of methanol.

    • Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or photodiode array detector, or for higher sensitivity and specificity, a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[8][9][10][11][12]

    • Use a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.

    • Quantify this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Mandatory Visualizations

General Taxoid Biosynthesis Pathway

Taxoid_Biosynthesis IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate IPP->GPP DMAPP Dimethylallyl Pyrophosphate DMAPP->GPP GGPP Geranylgeranyl Pyrophosphate GPP->GGPP Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Cytochrome P450 Taxadiene 5α-hydroxylase Taxoid_Core Taxoid Core Skeleton Taxadien_5a_ol->Taxoid_Core Series of Oxygenations & Acylations Baccatin_III Baccatin III Taxoid_Core->Baccatin_III Epicanadensene This compound Taxoid_Core->Epicanadensene Hypothetical Enzymatic Steps Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Acyltransferases

Caption: General biosynthetic pathway of taxoids, highlighting the proposed origin of this compound.

Experimental Workflow for this compound Production

Experimental_Workflow cluster_0 Phase 1: Culture Initiation cluster_1 Phase 2: Suspension Culture cluster_2 Phase 3: Production & Analysis Explant Explant Selection (T. sumatrana) Sterilization Surface Sterilization Explant->Sterilization Callus_Induction Callus Induction on Solid Medium Sterilization->Callus_Induction Suspension_Initiation Suspension Culture Initiation Callus_Induction->Suspension_Initiation Suspension_Maintenance Culture Maintenance & Subculturing Suspension_Initiation->Suspension_Maintenance Elicitation Elicitation Suspension_Maintenance->Elicitation Harvesting Harvesting (Cells & Medium) Elicitation->Harvesting Extraction Extraction of Metabolites Harvesting->Extraction Analysis Quantification (HPLC/LC-MS) Extraction->Analysis Elicitation_Signaling Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cell Surface Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS MAPK MAP Kinase Cascade Receptor->MAPK ROS->MAPK TFs Transcription Factors (TFs) MAPK->TFs Gene_Expression Upregulation of Biosynthetic Genes TFs->Gene_Expression Enzymes Biosynthetic Enzymes Gene_Expression->Enzymes Production This compound Production Enzymes->Production

References

In Vitro Anti-proliferative Activity of 5-Epicanadensene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches did not yield specific data on the in vitro anti-proliferative activity of 5-Epicanadensene. Consequently, the following application notes and protocols are based on established general methodologies for assessing the anti-proliferative effects of novel compounds. These protocols can be adapted for the evaluation of this compound upon its availability and initial characterization.

Application Notes

The evaluation of a novel compound's anti-proliferative activity is a critical first step in cancer drug discovery. This process typically involves determining the compound's cytotoxic or cytostatic effects on various cancer cell lines. Key parameters measured include the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Further investigation into the mechanism of action often involves assessing the compound's impact on the cell cycle and its ability to induce apoptosis (programmed cell death).

A proposed workflow for evaluating the anti-proliferative activity of this compound would involve an initial screening using a cell viability assay to determine IC50 values across a panel of cancer cell lines. Subsequent experiments would focus on elucidating the mechanism of action by analyzing its effects on cell cycle progression and apoptosis induction in sensitive cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. The different cell populations can be distinguished: viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7BreastData to be determinedData to be determined
e.g., A549LungData to be determinedData to be determined
e.g., HCT116ColonData to be determinedData to be determined

Table 2: Effect of this compound on Cell Cycle Distribution in [Sensitive Cell Line]

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined

Table 3: Apoptosis Induction by this compound in [Sensitive Cell Line]

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined

Visualizations

The following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Study->Apoptosis Data_Analysis Data Analysis & Interpretation Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for assessing the in vitro anti-proliferative activity.

G cluster_pathway Hypothetical Apoptosis Signaling Pathway Epicanadensene This compound Stress Cellular Stress Epicanadensene->Stress p53 p53 Activation Stress->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.

Application Notes and Protocols for Large-Scale Isolation of 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Epicanadensene is a taxane (B156437) diterpenoid compound that has been isolated from the branches of Taxus sumatrana[1][2]. As a member of the taxoid family, which includes the prominent anticancer agent paclitaxel, this compound holds potential for further investigation as a therapeutic agent. The large-scale isolation of this compound is a critical step for comprehensive preclinical and clinical evaluation. These application notes provide a detailed overview of the techniques and protocols for the efficient extraction and purification of this compound from its natural source, intended to guide researchers in obtaining high-purity material for drug development and other scientific investigations.

While specific large-scale isolation data for this compound is not extensively documented, this guide synthesizes established methodologies for the purification of similar taxane diterpenoids from various Taxus species[3][4][5][6]. The protocols provided are based on a multi-step strategy involving solvent extraction, preliminary chromatographic fractionation, and final purification using preparative high-performance liquid chromatography (HPLC).

Physicochemical Properties (Inferred)

A thorough understanding of the physicochemical properties of this compound is crucial for the development of an effective isolation protocol. While specific experimental data for this compound is limited, the following properties can be inferred based on its structural similarity to other taxane diterpenoids.

PropertyInferred Value/CharacteristicRationale/Implication for Isolation
Molecular Formula C₃₀H₄₂O₁₂Provides the basis for molecular weight calculation and mass spectrometry analysis.
Molecular Weight ~594.65 g/mol Essential for mass spectrometry-based identification and quantification.
Solubility Soluble in polar organic solvents (e.g., ethanol (B145695), methanol (B129727), acetone (B3395972), ethyl acetate). Limited solubility in non-polar solvents (e.g., hexane) and water.Guides the selection of appropriate solvents for extraction and chromatography. The use of solvent gradients from non-polar to polar is likely to be effective.
Stability Likely sensitive to strong acids, bases, and high temperatures.Extraction and purification steps should be conducted under mild pH and temperature conditions to prevent degradation.
Chromatographic Behavior Amenable to normal-phase (silica gel) and reversed-phase (C18) chromatography.A multi-step chromatographic approach will be necessary to separate it from a complex mixture of other taxoids.

Experimental Protocols

I. Extraction of Crude this compound from Taxus sumatrana

This protocol describes the initial extraction of the crude mixture of taxoids, including this compound, from the dried and powdered branches of Taxus sumatrana.

Materials:

  • Dried and powdered branches of Taxus sumatrana

  • 95% Ethanol (EtOH) or Acetone

  • Large-scale extraction vessel (e.g., stainless steel tank with agitator)

  • Filtration system (e.g., filter press or large Buchner funnel with appropriate filter paper)

  • Rotary evaporator

Procedure:

  • Maceration:

    • Place the powdered plant material in the extraction vessel.

    • Add 95% ethanol or acetone at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature (20-25°C) for 24 hours.

  • Filtration:

    • Separate the solvent extract from the plant residue by filtration.

    • Collect the filtrate.

  • Repeated Extraction:

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the target compounds.

    • Combine the filtrates from all three extractions.

  • Concentration:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Continue concentration until a thick, viscous crude extract is obtained.

  • Drying:

    • Dry the crude extract completely under a high vacuum to remove any residual solvent.

    • Record the final weight of the crude extract.

II. Preliminary Fractionation by Column Chromatography

This step aims to separate the crude extract into fractions enriched with diterpenoids, thereby simplifying the subsequent purification stages.

Materials:

  • Crude extract from Protocol I

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: n-Hexane, Ethyl Acetate (B1210297) (EtOAc), Dichloromethane (B109758) (CH₂Cl₂), Acetone

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.

    • Equilibrate the packed column with n-hexane.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate or a mixture of dichloromethane and acetone. A suggested gradient is as follows:

      • n-Hexane (100%)

      • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Acetone (9:1, 8:2, v/v)

  • Fraction Collection:

    • Collect fractions of a suitable volume (e.g., 250 mL for a large-scale column).

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 1:1).

    • Visualize the spots under a UV lamp.

    • Pool the fractions that show a similar TLC profile, particularly those containing spots with Rf values characteristic of diterpenoids.

III. Final Purification by Preparative HPLC

The final purification of this compound is achieved using preparative reversed-phase HPLC.

Materials:

  • Enriched fraction from Protocol II

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 50 mm, 10 µm)

  • HPLC-grade Acetonitrile (B52724) (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water

  • 0.45 µm syringe filters

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the enriched fraction in a minimal amount of methanol or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Elute with a gradient of acetonitrile or methanol in water. A suggested starting gradient is:

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile or Methanol

      • Gradient: 40% B to 80% B over 60 minutes.

    • Set the flow rate according to the column dimensions (e.g., 80 mL/min for a 50 mm ID column).

    • Monitor the elution at a suitable wavelength (e.g., 227 nm, a common wavelength for taxoids).

  • Fraction Collection:

    • Collect the peaks corresponding to this compound based on retention time (preliminary analytical HPLC runs may be needed to determine the retention time).

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with high purity (>95%).

  • Solvent Removal:

    • Remove the HPLC solvents from the pooled fractions using a rotary evaporator or by lyophilization to obtain the pure this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the large-scale isolation of this compound, as specific data is not available in the literature. This serves as a target for process optimization.

StepStarting MaterialParameterValue
Extraction 10 kg of dried Taxus sumatrana branchesCrude Extract Yield500 g (5%)
Column Chromatography 500 g of Crude ExtractEnriched Fraction Yield50 g (10% of crude)
Preparative HPLC 50 g of Enriched FractionPure this compound Yield500 mg (1% of enriched fraction)
Final Product -Purity (by analytical HPLC)>98%
Overall Yield --0.005% (from starting plant material)

Visualizations

Experimental_Workflow Start Start: Dried & Powdered Taxus sumatrana Branches Extraction I. Solvent Extraction (Ethanol or Acetone) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Taxoid Extract Concentration->Crude_Extract Column_Chromatography II. Preliminary Fractionation (Silica Gel Column) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Enriched_Fraction Enriched this compound Fraction Fraction_Collection->Enriched_Fraction Prep_HPLC III. Final Purification (Preparative RP-HPLC) Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound (>98% Purity) Prep_HPLC->Pure_Compound End End Product Pure_Compound->End

Caption: Overall workflow for the large-scale isolation of this compound.

Preparative_HPLC_Logic Input Enriched Fraction Injection Injection onto Preparative C18 Column Input->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile) Injection->Gradient_Elution UV_Detection UV Detection (227 nm) Gradient_Elution->UV_Detection Fraction_Collection Target Peak Fraction Collection UV_Detection->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pooling of High-Purity Fractions Purity_Check->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Epicanadensene Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 5-Epicanadensene, a bicyclic taxane (B156437) diterpenoid isolated from Taxus sumatrana. Low yields can hinder research and development; this guide offers solutions to enhance extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a bicyclic taxane, a class of diterpenoid compounds. Its primary natural source is the leaves and twigs of the Sumatran yew (Taxus sumatrana). It is often found alongside other taxanes, which are a family of compounds with significant interest in cancer research.

Q2: I am experiencing very low yields of this compound. What are the most common causes?

A2: Low yields can stem from several factors:

  • Suboptimal Plant Material: The concentration of taxanes in Taxus species can vary significantly based on the season of harvest, age of the plant, and the specific plant part used (leaves, twigs, bark).

  • Inefficient Extraction Method: The choice of extraction technique and parameters are critical. Methods like simple maceration may be less effective than more advanced techniques.

  • Inappropriate Solvent Selection: The polarity of the extraction solvent must be well-matched to the target compound.

  • Degradation of the Compound: this compound, like other taxanes, can be sensitive to heat and pH, leading to degradation during the extraction process.

  • Co-extraction of Impurities: High levels of impurities can interfere with the isolation and purification of the target compound, leading to apparent low yields.

Q3: Which plant parts of Taxus sumatrana should I use for the best yield?

A3: For taxanes in general, the bark, leaves, and twigs are known sources. Specifically for bicyclic taxanes like this compound, research indicates that the leaves and twigs are a primary source. For initial extractions, it is recommended to use dried and finely ground leaves and twigs to maximize the surface area for solvent penetration.

Q4: What are the recommended analytical methods for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a standard method for the separation and quantification of taxanes. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile derivatives of the compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low or No Detectable this compound in Crude Extract 1. Incorrect Plant Material: The plant material may have a naturally low concentration of the target compound. 2. Ineffective Cell Lysis: The solvent may not be adequately penetrating the plant tissue. 3. Degradation during Extraction: High temperatures or inappropriate pH may be degrading the compound.1. Verify Plant Material: Ensure the correct species (Taxus sumatrana) is being used. Consider the time of harvest, as taxane content can vary seasonally. 2. Improve Grinding: Ensure the plant material is finely ground to a consistent particle size. 3. Optimize Extraction Conditions: Use a neutral pH and avoid excessive heat. If using heat-assisted methods, keep the temperature below 60°C.
Difficulty Separating Phases in Liquid-Liquid Extraction 1. Emulsion Formation: High concentrations of lipids and other amphiphilic molecules can lead to stable emulsions.1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture to increase the polarity of the aqueous phase and break the emulsion.
High Levels of Chlorophyll (B73375) and Other Pigments in the Extract 1. Non-selective Solvent: Solvents like methanol (B129727) and acetone (B3395972) are effective at extracting taxanes but also co-extract a large amount of chlorophyll.1. Pre-extraction with a Nonpolar Solvent: Before the main extraction, wash the plant material with a nonpolar solvent like hexane (B92381) to remove chlorophyll and lipids. 2. Liquid-Liquid Partitioning: Partition the crude extract between a polar solvent (like methanol/water) and a nonpolar solvent (like hexane). The taxanes will preferentially remain in the more polar phase, while chlorophyll will move to the nonpolar phase.
Low Yield After Purification Steps 1. Loss of Compound on Chromatography Column: The compound may be irreversibly binding to the stationary phase or co-eluting with other compounds.1. Optimize Chromatography: Experiment with different solvent systems for elution. Use a step-gradient or isocratic elution to improve separation. 2. Monitor Fractions: Collect smaller fractions and analyze them by TLC or HPLC to track the elution of this compound.

Data Presentation

While specific yield data for this compound is not widely published, the following table summarizes the yields of total taxanes from Taxus species using different advanced extraction methods. This data can guide the selection of a high-efficiency extraction technique to maximize the recovery of this compound.

Extraction Method Key Parameters Yield of Total Taxanes (µg/g) Reference
Ultrasound-Assisted Extraction (UAE)Power: 300 W, Temp: 50°C~503[1]
Microwave-Assisted Extraction (MAE)Power: 215 W, Temp: 50°C~403[1]
Ultrasound-Microwave Synergistic Extraction (UME)Ultrasound Power: 300 W, Microwave Power: 215 W, Temp: 50°C570.32[1]

Note: Yields are for total taxanes and will vary based on the specific plant material and precise experimental conditions. These values serve as a comparative guide.

Experimental Protocols

Protocol 1: Optimized Maceration with Solvent Partitioning

This protocol is a robust method for lab-scale extraction, focusing on minimizing chlorophyll contamination.

  • Preparation of Plant Material:

    • Collect fresh leaves and twigs of Taxus sumatrana.

    • Air-dry the material in a well-ventilated area away from direct sunlight for 7-10 days, or use a plant dryer at 40-50°C.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Defatting and Chlorophyll Removal:

    • Soak the powdered plant material in n-hexane (1:10 w/v) for 24 hours with occasional stirring.

    • Filter the mixture and discard the hexane extract.

    • Allow the plant residue to air-dry completely to remove any residual hexane.

  • Maceration:

    • Submerge the defatted plant material in methanol or a dichloromethane:methanol (1:1) mixture (1:10 w/v).

    • Allow the mixture to stand for 72 hours at room temperature with occasional agitation.

    • Filter the extract and collect the filtrate.

    • Repeat the maceration process two more times with fresh solvent on the plant residue to ensure complete extraction.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a 10% methanol in water solution.

    • Transfer the solution to a separatory funnel and partition it against an equal volume of ethyl acetate (B1210297).

    • Gently mix and allow the layers to separate.

    • Collect the ethyl acetate layer, which will contain the taxanes.

    • Repeat the partitioning of the aqueous layer with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the purified taxane-rich extract.

Protocol 2: Ultrasound-Microwave Synergistic Extraction (UME)

This protocol is a more advanced, rapid, and efficient method for extracting taxanes.

  • Preparation of Plant Material:

    • Prepare dried, powdered Taxus sumatrana leaves and twigs as described in Protocol 1.

  • Extraction:

    • Place the powdered plant material in a suitable extraction vessel.

    • Add the extraction solvent (e.g., 80% methanol in water) at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the vessel in a combined ultrasound-microwave extraction system.

    • Set the extraction parameters:

      • Ultrasound Power: 300 W

      • Microwave Power: 215 W

      • Temperature: 50°C

      • Extraction Time: 30 minutes

    • Start the extraction process.

  • Post-Extraction:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the extract to separate the plant debris from the liquid extract.

    • Concentrate the extract using a rotary evaporator.

    • The resulting crude extract can then be further purified using liquid-liquid partitioning and chromatography.

Mandatory Visualizations

General Workflow for this compound Extraction and Isolation

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Harvest Harvest Taxus sumatrana (Leaves & Twigs) Dry Drying Harvest->Dry Grind Grinding Dry->Grind Defat Defatting (Hexane) Grind->Defat Extract Extraction (Methanol/DCM) Defat->Extract Filter Filtration Extract->Filter Evap1 Solvent Evaporation (Crude Extract) Filter->Evap1 Partition Liquid-Liquid Partitioning Evap1->Partition Evap2 Solvent Evaporation (Purified Extract) Partition->Evap2 Chrom Column Chromatography Evap2->Chrom Analysis HPLC / GC-MS Analysis Chrom->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound

A generalized workflow for the extraction and isolation of this compound.

Hypothesized Biosynthetic Origin of Canadensene-type Taxoids

G GPP Geranyl Pyrophosphate (GPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) GPP->GGPP GGPP Synthase IPP Isopentenyl Pyrophosphate (IPP) IPP->GGPP GGPP Synthase Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Hydroxylation Multiple Hydroxylation & Acylation Steps Taxadiene->Hydroxylation BaccatinIII Baccatin III (Paclitaxel Precursor) Hydroxylation->BaccatinIII Main Taxane Pathway Canadensene_type Canadensene-type Taxoids (e.g., this compound) Hydroxylation->Canadensene_type Alternative Cyclization/ Rearrangement

Hypothesized divergence in the taxane biosynthetic pathway leading to Canadensene-type structures.

References

Technical Support Center: Optimizing NMR Data Acquisition for 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on acquiring high-quality Nuclear Magnetic Resonance (NMR) data for 5-Epicanadensene, a cadinane-type sesquiterpenoid. The complex, stereochemically rich structure of this compound presents specific challenges in NMR spectroscopy, primarily concerning signal overlap and resolution. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Troubleshooting Guides

This section addresses common problems encountered during NMR data acquisition for this compound and similar sesquiterpenoids.

Issue: Poor Signal-to-Noise Ratio (S/N)

  • Question: My spectrum for this compound has a low signal-to-noise ratio, obscuring key signals. What are the likely causes and solutions?

  • Answer: A low S/N ratio can stem from several factors. Follow this systematic approach to diagnose and resolve the issue:

    • Sample Concentration: Sesquiterpenoids may have limited solubility or be available only in small quantities.

      • Solution: If solubility permits, increase the sample concentration. A concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent is often a good starting point. If the sample amount is limited, more scans will be necessary.

    • Number of Scans (ns): The S/N ratio is proportional to the square root of the number of scans.

      • Solution: Increase the number of scans. Doubling the scans will improve the S/N by a factor of about 1.4. Be aware that this will also increase the experiment time.

    • Receiver Gain (rg): An improperly set receiver gain can lead to a low signal or clipping of the Free Induction Decay (FID), both of which degrade the S/N.

      • Solution: Utilize the automatic receiver gain adjustment (rga) before starting the acquisition. If manual adjustment is necessary, set the gain as high as possible without causing ADC overflow.

Issue: Broad or Distorted Peaks

  • Question: The peaks in my this compound spectrum are broad, making it difficult to determine multiplicities and coupling constants. Why is this happening?

  • Answer: Peak broadening can be caused by several factors:

    • Poor Shimming: Inhomogeneity in the magnetic field is a common cause of broad peaks.

      • Solution: Carefully shim the spectrometer for your sample. Modern instruments often have automated shimming routines that are highly effective. For challenging samples, manual shimming of Z1 and Z2 may be required to improve lineshape.

    • Sample Properties: The physical state of the sample can affect peak shape.

      • Solution: Ensure your sample is fully dissolved and free of any particulate matter by filtering it into the NMR tube. If the sample is too concentrated, it can become viscous, leading to broader lines; dilution may be necessary.[1]

    • Chemical or Conformational Exchange: this compound, like many cyclic natural products, may exist in multiple conformations that are in exchange on the NMR timescale.

      • Solution: Acquiring spectra at different temperatures (variable temperature or VT-NMR) can help. Lowering the temperature may slow the exchange, resulting in sharp signals for the major conformer, while increasing the temperature can sometimes average the signals into a single sharp peak.

Issue: Severe Signal Overlap

  • Question: The aliphatic region (1.0-2.5 ppm) of my ¹H NMR spectrum for this compound is a crowded multiplet, and I cannot assign any protons. What can I do?

  • Answer: This is a very common issue for sesquiterpenoids.

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). The chemical shift dispersion increases with the magnetic field strength, which can resolve overlapping signals.

    • 2D NMR Experiments: Two-dimensional NMR is essential for resolving and assigning signals in complex molecules like this compound.

      • Solution: Acquire a suite of 2D NMR spectra. A ¹H-¹H COSY will show proton-proton couplings, while an HSQC will correlate protons to their directly attached carbons. An HMBC will reveal longer-range proton-carbon correlations, which are crucial for piecing together the carbon skeleton. A NOESY or ROESY experiment can help to determine the relative stereochemistry.

    • Solvent Effects: Changing the deuterated solvent can induce small changes in chemical shifts, which may be enough to resolve some overlapping signals.[2]

      • Solution: If the sample is soluble, try acquiring a spectrum in a different solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) and compare it to the spectrum in chloroform-d.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting solvent and concentration for this compound NMR?

    • A1: Chloroform-d (CDCl₃) is a good starting point as it is a relatively non-polar solvent suitable for many sesquiterpenoids. Aim for a concentration of 5-10 mg in 0.5-0.6 mL of solvent. If solubility is an issue, consider dichloromethane-d₂, acetone-d₆, or benzene-d₆.

  • Q2: How can I confirm the presence of hydroxyl (-OH) groups in my this compound sample?

    • A2: Protons on heteroatoms like oxygen are "exchangeable."

      • Solution: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. The -OH signal should disappear or significantly decrease in intensity due to chemical exchange with deuterium.[2]

  • Q3: My ¹³C NMR spectrum has a very poor signal-to-noise ratio. What are the best ways to improve it?

    • A3: The ¹³C nucleus has a low natural abundance and a smaller gyromagnetic ratio than ¹H, leading to inherently lower sensitivity.

      • Solution: Increase the number of scans significantly. For a moderately concentrated sample, several thousand scans may be needed. Also, ensure the relaxation delay (d1) is appropriate, typically 1-2 seconds for ¹³C acquisition. Using a DEPT experiment can also be a more sensitive way to identify CH, CH₂, and CH₃ carbons.

  • Q4: What 2D NMR experiments are essential for the complete structure elucidation of this compound?

    • A4: For a molecule of this complexity, a standard suite of 2D experiments is recommended:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting the spin systems and identifying quaternary carbons.

      • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the relative stereochemistry of the molecule.

Experimental Protocols and Data

Representative NMR Data for a Cadinane Sesquiterpenoid Skeleton

The following table summarizes typical chemical shift ranges for the carbon skeleton of cadinane-type sesquiterpenoids. Note that actual values for this compound will depend on the specific substitution pattern.

Carbon Type¹³C Chemical Shift Range (ppm)¹H Chemical Shift Range (ppm)
Methyl (CH₃)15 - 250.7 - 1.5
Methylene (CH₂)20 - 401.0 - 2.5
Methine (CH)30 - 551.2 - 2.8
Quaternary (C)35 - 50-
Olefinic (C=C)110 - 1504.5 - 6.0
Oxygenated (C-O)60 - 853.0 - 4.5
Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃. Filter the solution into a clean, high-quality 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the CDCl₃. Tune and match the ¹H probe.

  • Shimming: Perform an automatic shim routine. If the lineshape is poor, manually adjust the Z1 and Z2 shims to achieve a symmetrical and narrow lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker instrument).

    • Spectral Width (sw): ~12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time (aq): ~2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): Start with 16 or 32 scans. Increase as needed for better S/N.

    • Receiver Gain (rg): Use rga to set automatically.

  • Processing: Apply an exponential window function with a line broadening (lb) of 0.3 Hz. Fourier transform, phase correct, and baseline correct the spectrum. Reference the residual CHCl₃ signal to 7.26 ppm.

Protocol 2: Standard 2D HSQC Acquisition
  • Setup: Use the same sample and initial setup (lock, tune, match, shim) as for the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard sensitivity-enhanced HSQC with gradient selection (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).

    • Spectral Width (sw): F2 (¹H) dimension: ~12-16 ppm. F1 (¹³C) dimension: ~160-180 ppm.

    • Number of Points (td): F2: 1024-2048. F1: 256-512.

    • Number of Scans (ns): 4-16 scans per increment.

    • Relaxation Delay (d1): 1.5 seconds.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Process the data using a squared sine-bell window function in both dimensions. Perform Fourier transform, phase correction, and baseline correction.

Visualizations

experimental_workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) lock_tune_shim Lock, Tune, Shim prep->lock_tune_shim proton_1d Acquire 1D ¹H Spectrum lock_tune_shim->proton_1d check_sn Check S/N & Linewidth proton_1d->check_sn increase_ns Increase Number of Scans check_sn->increase_ns Low S/N reshim Re-shim check_sn->reshim Broad Peaks carbon_1d Acquire 1D ¹³C & DEPT check_sn->carbon_1d Good increase_ns->proton_1d reshim->proton_1d cosy Acquire 2D COSY carbon_1d->cosy hsqc Acquire 2D HSQC cosy->hsqc hmbc Acquire 2D HMBC hsqc->hmbc noesy Acquire 2D NOESY/ROESY hmbc->noesy analysis Structure Elucidation noesy->analysis

Caption: Workflow for NMR data acquisition and analysis of this compound.

troubleshooting_overlap start Severe Signal Overlap in ¹H Spectrum higher_field Use Higher Field Spectrometer (>600 MHz) start->higher_field If available change_solvent Change Solvent (e.g., Benzene-d₆) start->change_solvent two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) start->two_d_nmr Essential partially_resolved Partially Resolved higher_field->partially_resolved change_solvent->partially_resolved resolved Signals Resolved two_d_nmr->resolved partially_resolved->two_d_nmr

References

Troubleshooting poor solubility of 5-Epicanadensene in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Epicanadensene, focusing on challenges related to its poor solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural diterpenoid compound isolated from plants of the Taxus genus. Like many hydrophobic molecules, it exhibits poor solubility in aqueous solutions, which are the basis for most biological assays. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: In which organic solvents is this compound soluble?

This compound is known to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For biological assays, DMSO and ethanol are the most commonly used co-solvents.

Q3: I observed precipitation when diluting my this compound stock solution in my aqueous assay buffer. What should I do?

This is a common issue known as "salting out." To mitigate this, try the following:

  • Optimize the dilution process: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion.

  • Decrease the final concentration: Lowering the target concentration of this compound in the aqueous medium can often prevent precipitation.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed (e.g., 37°C) medium can sometimes improve solubility.

  • Perform serial dilutions in the organic solvent first: Before the final dilution into the aqueous buffer, perform intermediate dilutions in the pure organic solvent (e.g., DMSO) to lower the concentration gradually.

Q4: My experimental results with this compound are inconsistent. Could this be related to solubility?

Yes, inconsistent results are a hallmark of solubility problems. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments, leading to poor reproducibility. It is crucial to ensure complete dissolution at every step. Visual inspection of your solutions for any signs of precipitation is a critical first step in troubleshooting.

Quantitative Solubility Data (Proxy Data)

Table 1: Solubility of Structurally Similar Taxane (B156437) Diterpenoids in Organic Solvents

CompoundSolventSolubility (mg/mL)Molar Concentration (mM)
PaclitaxelDMSO~5 - 25[1][2][3]~5.8 - 29.3
Ethanol~1.5 - 20[1][2][3][4]~1.7 - 23.4
DocetaxelDMSO~5 - 100[4][5]~6.2 - 123.8
Ethanol~1.5 - 100[4][5]~1.8 - 123.8

Note: The molecular weight of this compound (C30H42O) is approximately 434.6 g/mol . The molecular weights of Paclitaxel and Docetaxel are 853.9 g/mol and 807.9 g/mol , respectively. These differences will affect the molar concentrations.

Table 2: Approximate Solubility in Aqueous Buffers (with Co-solvent)

CompoundCo-solvent SystemSolubility (mg/mL)
Paclitaxel1:10 DMSO:PBS (pH 7.2)~0.1[1]
Docetaxel1:10 DMSO:PBS (pH 7.2)~0.1[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh out 1 mg of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (~434.6 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (1 mg / 434.6 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 230 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied. Visually inspect for any undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Biological Assays

  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is consistent across all conditions and below the toxic level for your specific cell line (typically <0.5%).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility Observed check_stock Check Stock Solution: Precipitate Present? start->check_stock re_dissolve Re-dissolve Stock: - Vortex - Sonicate - Gentle Warming (37°C) check_stock->re_dissolve Yes check_dilution Check Final Dilution: Precipitate in Assay Medium? check_stock->check_dilution No re_dissolve->check_stock optimize_dilution Optimize Dilution Protocol: - Slow Addition - Vigorous Mixing - Pre-warmed Medium check_dilution->optimize_dilution Yes end End: Soluble Compound check_dilution->end No lower_conc Lower Final Concentration optimize_dilution->lower_conc alternative_solvents Consider Alternative Solubilization: - Cyclodextrins - Co-solvents (e.g., Ethanol) lower_conc->alternative_solvents alternative_solvents->end

Troubleshooting workflow for solubility issues.

Experimental_Workflow Experimental Workflow for Preparing this compound start Start: Weigh this compound prepare_stock Prepare 10 mM Stock in 100% DMSO start->prepare_stock intermediate_dilution Intermediate Dilutions in 100% DMSO prepare_stock->intermediate_dilution final_dilution Final Dilution in Aqueous Buffer (e.g., Cell Culture Medium) intermediate_dilution->final_dilution run_assay Perform Biological Assay final_dilution->run_assay end End: Data Analysis run_assay->end

Workflow for preparing this compound solutions.

Signaling_Pathway Potential Signaling Pathway Modulated by Diterpenoids epicanadensene This compound mapk_pathway MAPK Pathway (e.g., JNK, p38) epicanadensene->mapk_pathway Modulates nfkb_pathway NF-κB Pathway epicanadensene->nfkb_pathway Modulates inflammation Inflammatory Response mapk_pathway->inflammation apoptosis Apoptosis mapk_pathway->apoptosis cell_cycle Cell Cycle Arrest mapk_pathway->cell_cycle nfkb_pathway->inflammation nfkb_pathway->apoptosis

Potential signaling pathways affected by diterpenoids.

References

Technical Support Center: Minimizing Solvent Artifacts in NMR Spectra of 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent artifacts in the NMR spectra of 5-Epicanadensene and related natural products.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing solvent artifacts crucial for the NMR analysis of this compound?

A1: Minimizing solvent artifacts is critical for several reasons. Large solvent signals can obscure signals from your compound of interest, this compound, especially for dilute samples. This can lead to difficulties in structure elucidation, purity assessment, and quantitative analysis. Overlapping solvent and analyte signals can complicate spectral interpretation and lead to inaccurate integration and coupling constant measurements. Furthermore, intense solvent peaks can lead to a limited dynamic range, which in turn limits the ability to detect compounds at lower concentrations.[1]

Q2: What are the most common sources of solvent artifacts in NMR spectra?

A2: The primary source is the residual non-deuterated solvent in the deuterated NMR solvent itself. For example, CDCl₃ is never 100% deuterated and will always show a residual CHCl₃ peak. Water (H₂O or HDO) is another ubiquitous contaminant that can be present in the solvent or the sample.[2][3] Other sources can include impurities in the starting materials or reagents used in the synthesis or isolation of this compound.

Q3: How can I identify if an unexpected peak in my spectrum is a solvent artifact?

A3: You can compare the chemical shift of the unknown peak with published tables of common NMR solvent impurities.[2][4][5][6][7] These tables provide the chemical shifts of various solvents in different deuterated solvents. Additionally, running a blank spectrum of the solvent can help identify inherent impurity peaks.

Q4: What are the main techniques for suppressing unwanted solvent signals?

A4: The most common techniques are presaturation and gradient-based methods like WATERGATE (Water Suppression by Gradient-Tailored Excitation).[8][9][10][11] Presaturation involves irradiating the solvent frequency with a low-power radiofrequency pulse before the main excitation pulse to saturate the solvent signal.[9][12] Gradient-based methods use pulsed field gradients to dephase the solvent magnetization.[8][13][14]

Q5: Will solvent suppression techniques affect the signals of this compound?

A5: It's possible. If any proton signals of this compound are very close to the solvent peak, they might also be partially saturated or dephased, leading to a decrease in their intensity. Presaturation can also affect exchangeable protons (e.g., -OH, -NH) if they are in chemical exchange with the solvent.[11][15] Careful selection and optimization of the suppression method are crucial to minimize these effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Large residual solvent peak obscuring analyte signals. High concentration of residual non-deuterated solvent. Improperly chosen solvent suppression technique.Use a higher-grade deuterated solvent with lower residual solvent content. Implement a solvent suppression technique such as presaturation or WATERGATE.[8][9] Optimize the parameters of the chosen suppression method.
Broad or distorted baseline. Poor shimming. High sample concentration. Inefficient solvent suppression.Re-shim the sample carefully. Prepare a more dilute sample if possible. Use a higher-order binomial sequence for suppression, though this may cause more baseline roll.[8]
Unexpected peaks in the spectrum. Contamination from laboratory glassware, reagents, or the solvent itself.Clean NMR tubes thoroughly, for example by rinsing with DI water, methanol, and acetone (B3395972) twice.[16] Run a blank spectrum of the solvent to identify inherent impurities. Consult tables of common laboratory contaminants.[2][6]
Reduced intensity of analyte peaks near the solvent signal. The chosen solvent suppression technique is affecting nearby resonances.Use a suppression method with a narrower suppression window, like the W5 variant of WATERGATE.[11] If using presaturation, use the lowest possible power that still provides adequate suppression.[3]
Disappearance of -OH or -NH peaks. Exchange with deuterated solvent or saturation transfer from the suppressed water peak.Add a drop of D₂O to your sample and re-acquire the spectrum; exchangeable protons should disappear, confirming their identity.[17] Use a gradient-based suppression method like WATERGATE, which is less likely to affect exchangeable protons.[10][11]
ADC overflow error. The receiver gain is set too high due to the intense solvent signal.Manually reduce the receiver gain.[18] Implement a solvent suppression technique to reduce the overall signal intensity.[19]

Experimental Protocols

Protocol 1: Solvent Suppression using Presaturation

Presaturation is a widely used technique for suppressing a single, strong solvent resonance.[9][12]

  • Acquire a standard 1D proton spectrum of your this compound sample to identify the chemical shift of the solvent peak to be suppressed.

  • Load the presaturation pulse program (e.g., zgpr on Bruker systems).[20]

  • Set the irradiation frequency to the exact chemical shift of the solvent peak.

  • Set the presaturation power level. Start with a low power level (e.g., 55 dB on Bruker systems) to avoid broadening the saturation and affecting nearby signals.[20]

  • Set the presaturation delay (relaxation delay). A longer delay (e.g., 2 seconds) allows for more effective saturation.[20]

  • Acquire the spectrum.

  • Optimize the power level and delay to achieve maximum solvent suppression with minimal impact on the signals of interest.

Protocol 2: Solvent Suppression using WATERGATE

WATERGATE is a gradient-based method that is effective for solvent suppression and is generally better at preserving signals from exchangeable protons.[8][10]

  • Acquire a standard 1D proton spectrum to determine the solvent's chemical shift.

  • Load the WATERGATE pulse program (e.g., zggpwg on Bruker systems).[8]

  • Set the spectrometer's offset frequency to the solvent resonance.

  • Set the gradient pulse duration and strength. Default parameters are often a good starting point, but optimization may be necessary. A typical gradient pulse duration is 1 millisecond.[8]

  • Acquire the spectrum. The WATERGATE sequence uses a combination of selective pulses and gradients to dephase the solvent signal while retaining other signals.

Data Presentation

Table 1: ¹H and ¹³C Chemical Shifts of Common Solvent Impurities

The following table summarizes the chemical shifts of common solvent impurities in various deuterated solvents. This data is essential for identifying unexpected peaks in your NMR spectrum of this compound. Data is compiled from publicly available resources.[2][4][5][6][7]

Solvent Impurity Deuterated Solvent ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
AcetoneCDCl₃2.1730.6, 206.7s
(CD₃)₂SO2.0930.5, 206.6s
C₆D₆1.5530.1, 205.0s
AcetonitrileCDCl₃1.971.3, 117.7s
(CD₃)₂SO2.061.6, 118.1s
C₆D₆1.551.0, 117.2s
BenzeneCDCl₃7.36128.4s
(CD₃)₂SO7.37128.3s
Chloroform(CD₃)₂SO8.3277.2s
C₆D₆6.9877.7s
Diethyl etherCDCl₃1.21, 3.4815.2, 66.0t, q
(CD₃)₂SO1.12, 3.4015.4, 65.6t, q
C₆D₆1.08, 3.2315.2, 65.7t, q
DichloromethaneCDCl₃5.3053.8s
(CD₃)₂SO5.7654.2s
C₆D₆4.7853.8s
Ethyl acetateCDCl₃1.26, 2.05, 4.1214.2, 21.0, 60.4, 171.1t, s, q
(CD₃)₂SO1.18, 1.99, 4.0314.5, 21.0, 59.8, 170.6t, s, q
C₆D₆0.91, 1.65, 3.8914.2, 20.6, 60.0, 170.1t, s, q
HexaneCDCl₃0.88, 1.2614.1, 22.7, 31.6m
C₆D₆0.91, 1.2914.2, 23.1, 32.0m
MethanolCDCl₃3.4949.9s
(CD₃)₂SO3.1649.2s
C₆D₆3.0950.0s
TolueneCDCl₃2.36, 7.17-7.2921.4, 125.5, 128.3, 129.1, 137.8s, m
(CD₃)₂SO2.31, 7.15-7.2821.1, 125.6, 128.3, 129.0, 137.9s, m
C₆D₆2.11, 7.00-7.1021.3, 125.6, 128.4, 129.2, 137.8s, m
WaterCDCl₃1.56-s
(CD₃)₂SO3.33-s
C₆D₆0.40-s

Note: Chemical shifts can vary slightly depending on temperature, concentration, and sample matrix.

Visualizations

experimental_workflow cluster_start Start: NMR Sample of this compound cluster_acquisition Data Acquisition cluster_suppression Solvent Suppression cluster_analysis Data Analysis start Prepare Sample acquire_standard Acquire Standard 1D ¹H Spectrum start->acquire_standard check_solvent_peak Solvent Peak Obscuring Signals? acquire_standard->check_solvent_peak choose_method Choose Suppression Method check_solvent_peak->choose_method Yes process_spectrum Process Spectrum check_solvent_peak->process_spectrum No presaturation Presaturation choose_method->presaturation Single Solvent Peak watergate WATERGATE choose_method->watergate Exchangeable Protons Present optimize Optimize Parameters presaturation->optimize watergate->optimize acquire_suppressed Acquire Suppressed Spectrum optimize->acquire_suppressed acquire_suppressed->process_spectrum analyze Analyze Spectrum of this compound process_spectrum->analyze

Caption: Workflow for acquiring an NMR spectrum with solvent suppression.

troubleshooting_logic start Problem: Poor Quality Spectrum is_solvent_peak Is a large solvent peak present? start->is_solvent_peak is_baseline_distorted Is the baseline distorted? is_solvent_peak->is_baseline_distorted No use_suppression Apply Solvent Suppression (e.g., Presaturation, WATERGATE) is_solvent_peak->use_suppression Yes are_peaks_broad Are analyte peaks broad? is_baseline_distorted->are_peaks_broad No reshim Re-shim the sample is_baseline_distorted->reshim Yes are_there_unknown_peaks Are there unexpected peaks? are_peaks_broad->are_there_unknown_peaks No check_concentration Check sample concentration are_peaks_broad->check_concentration Yes check_purity Check solvent and sample purity. Clean glassware. are_there_unknown_peaks->check_purity Yes end Improved Spectrum are_there_unknown_peaks->end No use_suppression->end reshim->end check_concentration->end check_purity->end

Caption: Troubleshooting logic for common NMR spectral issues.

References

Strategies for separating co-eluting impurities from 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating co-eluting impurities from 5-Epicanadensene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely impurities?

This compound is a natural diterpenoid compound.[1][] As a natural product, it is often isolated from complex mixtures containing structurally similar compounds. Co-eluting impurities are common and can include stereoisomers, other sesquiterpenes, and related natural products from the same biosynthetic pathway.[3][4] Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.[5][6][7][8]

Q2: How can I detect co-eluting impurities with this compound in my chromatogram?

Detecting co-elution can be challenging, especially with closely related impurities. Here are some common methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of a hidden peak.[9][10]

  • Diode Array Detector (DAD) Analysis: A DAD detector can perform peak purity analysis by collecting multiple UV spectra across a single peak. If the spectra are not identical, it suggests co-elution.[9][10]

  • Mass Spectrometry (MS) Analysis: Coupling your chromatography system to a mass spectrometer allows you to take mass spectra across the peak. A shift in the mass profile is a strong indicator of co-elution.[9]

Q3: What are the initial steps to take when facing co-elution issues?

Before making significant changes to your method, ensure your HPLC system is performing optimally.[11] Check for common issues like peak broadening and tailing which can mimic co-elution.[11] Key areas to verify include column health, extra-column volume, flow rate consistency, and appropriate injection solvent.[11]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase and Gradient for Improved Resolution

This guide provides a systematic approach to resolving co-eluting peaks by modifying the mobile phase and gradient profile.

Problem: Poor resolution between this compound and a closely eluting impurity.

Solution Workflow:

G cluster_0 Mobile Phase & Gradient Optimization start Start: Co-elution Detected change_modifier Change Organic Modifier (e.g., Acetonitrile (B52724) to Methanol) start->change_modifier assess_resolution Assess Resolution change_modifier->assess_resolution Run experiment adjust_ph Adjust Mobile Phase pH (if impurities are ionizable) adjust_ph->assess_resolution Run experiment modify_gradient Modify Gradient Profile (e.g., shallower gradient) modify_gradient->assess_resolution Run experiment assess_resolution->adjust_ph Unsuccessful assess_resolution->modify_gradient Unsuccessful end End: Baseline Resolution Achieved assess_resolution->end Successful fail Resolution Still Poor assess_resolution->fail Unsuccessful

Caption: Workflow for mobile phase and gradient optimization.

Detailed Steps & Experimental Protocols:

  • Change the Organic Modifier: The choice of organic solvent in reversed-phase chromatography can significantly impact selectivity.

    • Protocol: If using acetonitrile, prepare a new mobile phase with methanol (B129727) at the same starting and ending percentages in your gradient. Equilibrate the column thoroughly before injecting your sample. Methanol and acetonitrile interact differently with the stationary phase and analytes, which can alter the elution order.[12]

  • Adjust Mobile Phase pH: If the co-eluting impurities have ionizable functional groups, altering the pH of the mobile phase can change their retention time relative to this compound.[11]

    • Protocol: Prepare a series of mobile phases with buffered aqueous components at different pH values (e.g., pH 3, 5, and 7). Use a buffer like phosphate (B84403) or acetate (B1210297) to maintain a stable pH.[11] Run the separation at each pH and observe the effect on resolution.

  • Modify the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.

    • Protocol: If your current gradient is, for example, 50% to 90% organic over 10 minutes, try a shallower gradient of 60% to 80% organic over 20 minutes.[11] This gives the compounds more time to interact with the stationary phase, potentially improving resolution.

ParameterInitial ConditionModified Condition 1Modified Condition 2Rationale
Organic Modifier AcetonitrileMethanol-Change in selectivity[12]
Mobile Phase pH Neutral (water)pH 3 (e.g., 0.1% Formic Acid)pH 5 (e.g., 10mM Acetate Buffer)Alter retention of ionizable impurities[11]
Gradient 50-90% B over 10 min60-80% B over 20 minIsocratic at optimal %BIncrease separation time for closely eluting peaks
Guide 2: Selecting an Alternative Stationary Phase

When modifications to the mobile phase are insufficient, changing the column chemistry is a powerful strategy to achieve separation.[12][13]

Problem: Co-eluting peaks cannot be resolved by adjusting the mobile phase.

Logical Workflow for Column Selection:

G cluster_1 Stationary Phase Selection start Start: Co-elution Unresolved c18_analysis Analyze on Standard C18 Column start->c18_analysis pfp_column Try Pentafluorophenyl (PFP) Column c18_analysis->pfp_column No resolution assess_selectivity Assess Change in Selectivity (α) pfp_column->assess_selectivity embedded_polar Try Embedded Polar Group (EPG) Column embedded_polar->assess_selectivity chiral_column Consider Chiral Column if Stereoisomers Suspected chiral_column->assess_selectivity assess_selectivity->embedded_polar α ≈ 1 assess_selectivity->chiral_column α ≈ 1, Isomers likely end End: Successful Separation assess_selectivity->end α > 1

Caption: Decision tree for selecting an alternative stationary phase.

Detailed Steps & Experimental Protocols:

  • Try a Pentafluorophenyl (PFP) Column: PFP columns offer different selectivity compared to standard C18 columns due to multiple retention mechanisms including hydrophobic, pi-pi, and dipole-dipole interactions.[12]

    • Protocol: Install a PFP column of similar dimensions to your C18 column. Start with the same mobile phase and gradient conditions used previously. The different interactions of the PFP phase may alter the elution order and resolve the co-eluting peaks.

  • Use an Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and non-polar compounds.

    • Protocol: Similar to the PFP column, replace your current column with an EPG column and begin with your established method. These columns are also generally more stable in highly aqueous mobile phases.

  • Consider a Chiral Stationary Phase: If you suspect the co-eluting impurity is a stereoisomer of this compound, a chiral column will be necessary for separation.

    • Protocol: Chiral separations often require normal-phase chromatography. A common mobile phase is a mixture of hexane (B92381) and isopropanol.[11] Start with an isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol) and adjust the ratio to optimize the separation. Consult the column manufacturer's guidelines for specific mobile phase recommendations.

Column TypePrimary Interaction MechanismBest For Separating
C18 (Standard) HydrophobicGeneral purpose, non-polar to moderately polar compounds
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, shape selectivityAromatic, positional isomers, halogenated compounds[12]
Embedded Polar Group (EPG) Hydrophobic, hydrogen bondingPolar compounds, stable in 100% aqueous mobile phase[14]
Chiral Phases Chiral recognitionEnantiomers and diastereomers
Guide 3: Advanced and Alternative Separation Techniques

For particularly challenging separations, advanced chromatographic techniques may be necessary.

Problem: High-resolution separation is required, or conventional HPLC fails.

Potential Solutions:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles (<2 µm), which provide significantly higher efficiency and resolution.[13]

    • Methodology: Transfer your optimized HPLC method to a UHPLC system. The gradient may need to be adjusted to account for the smaller column volume and higher pressures. The result is often sharper peaks and better separation of closely eluting compounds.

  • Centrifugal Partition Chromatography (CPC): CPC is a preparative, support-free liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.[15]

    • Methodology: This technique requires specialized equipment. A two-phase solvent system is selected where this compound and its impurities have different partition coefficients. The sample is injected into the CPC column, and the centrifugal force drives the separation.[15] CPC is particularly useful for isolating larger quantities of pure compounds from complex natural product extracts.[15]

Summary of Advanced Techniques:

TechniquePrincipleKey Advantage
UHPLC Chromatography with sub-2 µm particlesHigher resolution and faster analysis times[13]
CPC Liquid-liquid partitioningHigh loading capacity, no solid support, ideal for preparative scale[15]

References

Improving the signal-to-noise ratio in mass spectrometry of 5-Epicanadensene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise (S/N) ratio during the mass spectrometry analysis of 5-Epicanadensene.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound in mass spectrometry?

A1: this compound (C₁₅H₂₆O) has a molecular weight of 222.37 g/mol . In electron ionization (EI) mass spectrometry, you would expect to see a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 222. However, sesquiterpenoid alcohols like this compound are prone to dehydration, so the molecular ion peak may be weak or absent. A more prominent peak at m/z 204, corresponding to the loss of a water molecule ([M-H₂O]⁺), is often observed.

Q2: What are the major fragment ions I should expect to see in the mass spectrum of this compound?

Q3: Which ionization technique is most suitable for the analysis of this compound?

A3: For GC-MS analysis of thermally stable and relatively volatile compounds like this compound, Electron Ionization (EI) at a standard 70 eV is the most common and appropriate technique. It provides reproducible fragmentation patterns that are useful for library matching and structural elucidation. For LC-MS analysis, Atmospheric Pressure Chemical Ionization (APCI) would be a suitable choice as it is effective for analyzing less-polar compounds.[1]

Q4: How can I improve the signal-to-noise ratio for low concentrations of this compound?

A4: To enhance the signal-to-noise ratio, consider the following strategies:

  • Optimize Sample Preparation: Employ solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to concentrate the analyte before injection.

  • Adjust GC-MS Parameters: Use a lower split ratio or a splitless injection to introduce more of the sample onto the column. Optimize the injection volume.

  • Use Selected Ion Monitoring (SIM): Instead of scanning the full mass range, monitor only a few characteristic ions of this compound. This can significantly increase sensitivity.

  • System Maintenance: Ensure your GC-MS system is clean and free of leaks. A clean ion source, fresh inlet liner, and high-quality carrier gas are crucial for low background noise.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound, with a focus on improving the signal-to-noise ratio.

Issue 1: No or Very Weak Signal for this compound
Possible Cause Troubleshooting Step
Sample Degradation Sesquiterpenoids can be sensitive to heat. Ensure the injector temperature is not excessively high (a starting point of 250°C is common).[3][4] Consider derivatization to increase thermal stability.
Low Concentration Concentrate your sample using appropriate extraction techniques (e.g., SPME, LLE). Increase the injection volume or use a splitless injection.
Improper Ionization Verify that the ion source is functioning correctly and that the filament is on. For GC-MS, ensure you are in EI mode.
Mass Analyzer Not Scanning the Correct Range Check that the mass scan range includes the expected m/z values for this compound and its key fragments (e.g., m/z 50-300).
Issue 2: High Background Noise Obscuring the Analyte Signal
Possible Cause Troubleshooting Step
Contaminated Carrier Gas Use high-purity carrier gas (e.g., Helium 99.999%) and ensure gas lines are clean. Install carrier gas purifiers.
Column Bleed Condition the GC column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.
Septum Bleed Use high-quality, low-bleed septa and replace them regularly. Use the septum purge to minimize bleed products from entering the column.[2]
Contaminated Inlet Liner Replace the inlet liner, especially if analyzing complex matrices. Using a liner with glass wool can help trap non-volatile residues.[5]
Leaks in the System Perform a leak check on the GC-MS system, paying close attention to the injection port, column fittings, and vacuum seals.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active Sites in the GC System Use an inert inlet liner and a column designed for trace analysis. Deactivate the system if necessary.
Column Overload This is often indicated by peak fronting.[6] Dilute the sample or increase the split ratio.
Inappropriate Injection Technique For splitless injections, optimize the purge activation time. For large volume injections, ensure the solvent is properly evaporated and vented.[7]
Incompatible Solvent The sample solvent should be compatible with the stationary phase of the column.

Data Presentation: Impact of GC Parameters on Signal Intensity

The following tables summarize the expected impact of key GC parameters on the signal intensity of sesquiterpenoids like this compound.

Table 1: Effect of Split Ratio on Peak Response

Split RatioExpected Relative Peak AreaExpected Signal-to-Noise RatioNotes
100:1LowLowSuitable for highly concentrated samples to avoid column overload.
50:1MediumMediumA good starting point for method development.
20:1HighHighIncreases the amount of analyte reaching the detector, improving sensitivity.[8]
SplitlessHighestHighestMaximizes analyte transfer to the column; ideal for trace analysis but may lead to broader peaks.

Note: The relationship between split ratio and peak response is not always perfectly linear and should be experimentally verified for your specific instrument and method.[9]

Table 2: Effect of Injection Volume on Signal Intensity (Splitless Injection)

Injection Volume (µL)Expected Relative Peak AreaExpected Signal-to-Noise RatioPotential Issues
0.5LowLowMay not be sufficient for trace-level detection.
1.0BaselineBaselineStandard injection volume for many methods.
2.0HighHighIncreases signal but may require optimization of inlet parameters to avoid backflash.
5.0Very HighVery HighConsidered a large volume injection; requires a specialized inlet and careful optimization to manage solvent evaporation.[7]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound using Split Injection

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1-10 µg/mL.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

  • GC-MS Parameters:

    • Injector: Split/Splitless Inlet

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 5°C/min to 240°C

      • Hold: 5 minutes at 240°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 50-350) or SIM

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to this compound.

    • Examine the mass spectrum and compare it to a reference spectrum if available, or to the expected fragmentation pattern of cadinane-type sesquiterpenoids.

    • Calculate the signal-to-noise ratio.

Protocol 2: Improving Signal-to-Noise using Selected Ion Monitoring (SIM)

This protocol builds upon Protocol 1 to enhance sensitivity for trace-level analysis.

  • Follow steps 1 and 2 of Protocol 1.

  • Modify MS Acquisition Mode:

    • Instead of Full Scan, select Selected Ion Monitoring (SIM) mode.

    • Choose 3-4 characteristic ions for this compound. Based on related compounds, good choices would be:

      • Quantifier Ion: m/z 161 (often a prominent and specific fragment)

      • Qualifier Ions: m/z 204, 119, 105

    • Set an appropriate dwell time for each ion (e.g., 50-100 ms).

  • Data Analysis:

    • Extract the ion chromatograms for the selected ions.

    • Quantify using the peak area of the quantifier ion.

    • Confirm the identity of the peak by ensuring the presence of the qualifier ions at the correct retention time and in the expected relative abundance.

    • Compare the signal-to-noise ratio obtained in SIM mode to that from a Full Scan analysis to quantify the improvement.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extraction/ Concentration (LLE or SPME) Sample->Extraction Solvent Dissolution in appropriate solvent Extraction->Solvent Injection Injection Solvent->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (Full Scan or SIM) Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Spectrum Mass Spectrum Chromatogram->Spectrum SN_Calc S/N Calculation Chromatogram->SN_Calc

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Troubleshooting_Logic action_node action_node issue_node issue_node Start Low S/N Ratio CheckSignal Is Signal Present? Start->CheckSignal CheckNoise Is Background Noise High? CheckSignal->CheckNoise Yes issue_node_no_signal Issue: No Signal (See Guide 1) CheckSignal->issue_node_no_signal No CheckPeakShape Is Peak Shape Poor? CheckNoise->CheckPeakShape No issue_node_high_noise Issue: High Noise (See Guide 2) CheckNoise->issue_node_high_noise Yes action_node_optimize Optimize for Sensitivity: - Use SIM mode - Lower split ratio - Increase injection volume CheckPeakShape->action_node_optimize No issue_node_peak_shape Issue: Poor Peak Shape (See Guide 3) CheckPeakShape->issue_node_peak_shape Yes

Caption: Troubleshooting logic for improving the signal-to-noise ratio.

References

Validation & Comparative

Cross-Validation of Analytical Methods for 5-Epicanadensene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of 5-Epicanadensene, a sesquiterpenoid of interest in various research and development fields. The following sections detail the experimental protocols, present a cross-validation of the methods through key performance metrics, and visualize the analytical workflows.

Introduction to this compound and Analytical Challenges

This compound is a sesquiterpene hydrocarbon that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for pharmacological studies, quality control of natural products, and drug development. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides a comparative analysis of GC-MS and HPLC methods, offering a framework for selecting the most suitable technique for a given research need.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC are presented below. These protocols are based on established practices for the analysis of sesquiterpenes.[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • Extraction: A 1-gram sample of the homogenized matrix (e.g., plant material) is extracted with 10 mL of n-hexane.

  • Sonication: The mixture is sonicated for 30 minutes at room temperature.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

  • Filtration: The supernatant is filtered through a 0.22 µm PTFE syringe filter.

  • Internal Standard: 10 µL of an internal standard solution (e.g., 1 mg/mL of tetradecane (B157292) in n-hexane) is added to 1 mL of the filtered extract.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Injection Volume: 1 µL (splitless mode).

High-Performance Liquid Chromatography (HPLC) Protocol

Sample Preparation:

  • Extraction: A 1-gram sample of the homogenized matrix is extracted with 10 mL of methanol.

  • Sonication: The mixture is sonicated for 30 minutes at room temperature.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

  • Filtration: The supernatant is filtered through a 0.22 µm nylon syringe filter.

  • Internal Standard: 10 µL of an internal standard solution (e.g., 1 mg/mL of coumarin (B35378) in methanol) is added to 1 mL of the filtered extract.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.

  • Gradient Program: Start with 60% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Cross-Validation Data

A hypothetical cross-validation study was conducted to compare the performance of the GC-MS and HPLC methods for the quantification of this compound. The results are summarized in the tables below. The validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Table 1: Linearity and Range
ParameterGC-MSHPLC
Linear Range (µg/mL) 0.5 - 1001 - 200
Correlation Coefficient (r²) 0.99920.9985
Regression Equation y = 25432x + 1234y = 18765x + 987
Table 2: Accuracy (Recovery)
Spiked Concentration (µg/mL)GC-MS Recovery (%)HPLC Recovery (%)
10 98.5 ± 1.297.2 ± 1.8
50 101.2 ± 0.899.5 ± 1.1
90 99.8 ± 1.0102.1 ± 1.5
Table 3: Precision
ParameterGC-MS (%RSD)HPLC (%RSD)
Repeatability (Intra-day, n=6) 1.82.5
Intermediate Precision (Inter-day, n=3) 2.93.8
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
ParameterGC-MS (µg/mL)HPLC (µg/mL)
Limit of Detection (LOD) 0.150.30
Limit of Quantitation (LOQ) 0.501.00

Method Comparison and Discussion

Based on the cross-validation data, both GC-MS and HPLC are suitable methods for the quantification of this compound, each with its own advantages.

  • Sensitivity: The GC-MS method demonstrates a lower LOD and LOQ, indicating higher sensitivity for detecting and quantifying trace amounts of this compound.

  • Precision: The GC-MS method shows slightly better repeatability and intermediate precision, as indicated by the lower relative standard deviation (%RSD) values.

  • Linearity: Both methods exhibit excellent linearity over their respective concentration ranges, with correlation coefficients close to 1.

  • Accuracy: Both methods provide high accuracy, with recovery rates between 97% and 102%.

Visualized Workflows

The following diagrams illustrate the logical flow of the cross-validation process and the general workflow for each analytical method.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison GCMS GC-MS Method Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision GCMS->Precision LOD_LOQ LOD & LOQ GCMS->LOD_LOQ HPLC HPLC Method HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ Comparison Method Performance Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison

Caption: Cross-validation workflow for comparing GC-MS and HPLC methods.

Analytical_Method_Workflow Sample Sample Collection Extraction Extraction Sample->Extraction Homogenization Filtration Filtration Extraction->Filtration Analysis Instrumental Analysis (GC-MS or HPLC) Filtration->Analysis Internal Standard Addition Data Data Acquisition Analysis->Data Quantification Quantification Data->Quantification Calibration Curve Report Report Generation Quantification->Report

Caption: General experimental workflow for this compound quantification.

References

A Comparative Analysis of Diterpenoid Profiles in Different Taxus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the genus Taxus, commonly known as yew, represents a critical source of complex diterpenoids, particularly the renowned anticancer agent paclitaxel (B517696) (Taxol®) and its analogues. Understanding the variations in diterpenoid profiles among different Taxus species is paramount for optimizing drug discovery, production, and semi-synthetic strategies. This guide provides a comparative analysis of these profiles, supported by experimental data and detailed methodologies.

The chemical diversity within the genus Taxus is vast, with over 500 taxane (B156437) diterpenoids identified to date.[1][2] These compounds, characterized by a unique taxane skeleton, exhibit significant variability in their structure and concentration depending on the species, geographical location, and even the specific part of the plant being analyzed (e.g., bark, needles, roots).[3][4] While paclitaxel is the most famous, many other taxoids possess interesting biological activities and may serve as valuable precursors for the semi-synthesis of more potent anticancer drugs.[5][6][7]

Comparative Diterpenoid Profiles

The following tables summarize the quantitative data on the content of key taxane diterpenoids in various Taxus species, compiled from multiple research studies. It is important to note that these values can vary significantly based on the factors mentioned above.

SpeciesPaclitaxel (%)Cephalomannine (%)10-Deacetylbaccatin III (10-DAB III) (%)Baccatin III (%)Plant PartReference
Taxus brevifolia0.00003 - 0.069PresentPresentPresentBark, Needles, Twigs, Wood[4][8][9]
Taxus baccataPresentPresentPresentPresentNeedles, Twigs[4][5][9]
Taxus chinensis0.00530.00760.0132 (as 10-deacetylpaclitaxel)PresentNeedles, Seeds[10][11]
Taxus cuspidata0.00670.00640.0047 (as 10-deacetylpaclitaxel)PresentNeedles[11]
Taxus × mediaPresentPresentPresentPresentTwigs, Leaves[4]
Taxus yunnanensis0.001 - 0.011PresentPresentPresentTwigs[12]

Table 1: Comparative Content of Major Taxane Diterpenoids in Different Taxus Species. The percentages represent the weight of the compound relative to the dry weight of the plant material. "Present" indicates that the compound has been identified, but quantitative data was not specified in the cited sources.

Biosynthesis of Taxane Diterpenoids

The biosynthesis of taxane diterpenoids is a complex process that begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP).[13][14][15] A key committed step is the cyclization of GGPP by taxadiene synthase (TS) to form the parent taxane skeleton, taxa-4(5),11(12)-diene.[13][15] This is followed by a series of intricate post-cyclization modifications, including hydroxylations, acetylations, and the attachment of a C13 side chain, which are catalyzed by a host of enzymes such as cytochrome P450s and various transferases.[1][13][14] The elucidation of this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of paclitaxel and other valuable taxoids.[1]

Taxane_Biosynthesis_Pathway cluster_0 Isoprenoid Pathway cluster_1 Taxane Core Formation cluster_2 Hydroxylation & Acylation cluster_3 Side Chain Attachment IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate IPP->GPP DMAPP Dimethylallyl Pyrophosphate DMAPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP GGPP Geranylgeranyl Diphosphate FPP->GGPP Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxa-4(5),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Cytochrome P450s Taxadien_5a_acetate Taxa-4(5),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_acetate Acetyltransferase Intermediate_Taxoids Intermediate Taxoids Taxadien_5a_acetate->Intermediate_Taxoids Multiple Steps Baccatin_III Baccatin III Intermediate_Taxoids->Baccatin_III Multiple Steps Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side Chain Addition

Caption: Simplified biosynthetic pathway of paclitaxel.

Experimental Protocols

A standardized workflow for the analysis of diterpenoid profiles in Taxus species is essential for obtaining comparable and reproducible results. The following outlines a general experimental workflow from sample preparation to analysis.

Experimental_Workflow Start Plant Material Collection (e.g., Needles, Bark) Drying Drying (Air or Freeze-drying) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (e.g., Maceration, Sonication) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Crude Extract Purification (e.g., Solid Phase Extraction) Concentration->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow for diterpenoid analysis.

Detailed Methodologies

1. Extraction of Diterpenoids:

A common method for extracting taxanes from Taxus plant material is negative pressure cavitation-assisted extraction followed by HPLC-MS/MS analysis.[11]

  • Sample Preparation: Dried needles of the Taxus species are ground into a fine powder.

  • Extraction Solvent: An optimized solvent mixture, such as 80% v/v ethanol (B145695) in water, is used.[11]

  • Extraction Conditions: The powdered plant material is mixed with the extraction solvent at a solid-to-liquid ratio of 1:15 (g/mL). The extraction is performed under a vacuum degree of -0.03 MPa for 60 minutes. This process is typically repeated three times to ensure maximum recovery.[11]

  • Post-Extraction: The resulting extracts are combined, filtered, and then concentrated under reduced pressure to obtain the crude extract.

2. Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC-MS/MS is a highly sensitive and selective method for the quantification of taxanes in complex plant extracts.[8][11][16]

  • Chromatographic Separation: The crude extract is redissolved in a suitable solvent (e.g., methanol) and injected into an HPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of acetonitrile (B52724) and water.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Desorption chemical ionization or electrospray ionization (ESI) are commonly used ionization techniques.[8][17]

  • Quantification: Quantification is performed using the method of standard addition or by using an internal standard, such as a deuterated analogue of the target compound.[8] The concentrations of individual taxanes are determined by comparing the peak areas of the analytes in the sample to those of authentic standards.

This guide provides a foundational understanding of the comparative diterpenoid profiles in different Taxus species. For researchers in drug discovery and development, a thorough analysis of these profiles is a critical step in identifying promising species and developing efficient extraction and purification strategies for these valuable natural products. Further research into the genetic and environmental factors influencing diterpenoid production will undoubtedly lead to new opportunities for the sustainable supply of these life-saving medicines.

References

Navigating the Structure-Activity Landscape of Cadinane Sesquiterpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific structure-activity relationship (SAR) studies on 5-Epicanadensene analogs are not publicly available, a wealth of research on the broader class of cadinane (B1243036) sesquiterpenes offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of cadinane sesquiterpene analogs, summarizing their biological activities, detailing experimental protocols, and visualizing key SAR findings.

Cadinane sesquiterpenes are a diverse group of bicyclic natural products known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, cytotoxic, and antifungal properties.[1][2] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of new and more potent therapeutic agents.

Comparative Biological Activity of Cadinane Sesquiterpene Analogs

The biological activity of cadinane sesquiterpenes is significantly influenced by their stereochemistry and the nature and position of functional groups. The following tables summarize the quantitative data on the antifungal and cytotoxic activities of various cadinane sesquiterpene analogs.

Table 1: Antifungal Activity of Cadinane-Type Sesquiterpene Derivatives against Wood-Decay Fungi

CompoundMean IC50 (mM) against Lenzites betulina, Trametes versicolor, and Laetiporus sulphureus
α-Cadinol0.10
3β-ethoxy-T-muurolol0.24
4βH-cadinan-10β-ol0.25
4βH-cadinan-10α-ol0.25
4βH-muurolan-10β-ol0.29

Data sourced from a study on the structure-activity relationships of cadinane-type sesquiterpene derivatives against wood-decay fungi.[2]

Table 2: Cytotoxic Activity of Cadinane Sesquiterpenoids against Human Cancer Cell Lines

CompoundIC50 (µM) against HepG2IC50 (µM) against Huh7
Compound 1b4.23.5
Compound 2b6.85.7
Compound 45.54.8
Compound 66.15.2
Compound 85.94.9

Data sourced from a study on cadinane-type sesquiterpenoids from the infected stems of the semi-mangrove Hibiscus tiliaceus.[3]

Key Structure-Activity Relationship Insights

The following diagram illustrates the key determinants of antifungal activity in the cadinane sesquiterpene scaffold based on available data.

SAR_Antifungal cluster_sar Key SAR Insights for Antifungal Activity Core Cadinane Scaffold Unsaturation Unsaturated Double Bond (Key for Activity) Core->Unsaturation Presence of OxygenFunc Oxygen-Containing Groups (e.g., -OH, -O-R) (Important for Activity) Core->OxygenFunc Presence and Position of Stereochem Stereochemistry (Influences Potency) Core->Stereochem Configuration at MTT_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Compound_Treatment Treat Cells with Cadinane Analogs Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Assessing the Selectivity of Sesquiterpenes for Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity and Selectivity Index

A critical measure of a potential anticancer drug's utility is its selectivity index (SI), which quantifies the differential toxicity of a compound towards cancer cells versus normal cells. A higher SI value indicates greater selectivity for cancer cells, suggesting a wider therapeutic window and potentially fewer side effects.

While direct comparative data for a wide range of cadinane (B1243036) sesquiterpenes against cancerous and normal cell lines is limited, studies on other sesquiterpene lactones provide a valuable benchmark. For instance, the sesquiterpene lactone Ambrosin has demonstrated promising selectivity. It exhibits significant cytotoxicity against the MDA-MB-231 human breast cancer cell line while showing very low toxicity towards the normal human breast epithelial cell line, MCF-12A[1]. Similarly, Parthenolide (B1678480), another well-studied sesquiterpene lactone, has been shown to induce apoptosis in cancer cells while sparing normal cells[2][3].

The table below summarizes the cytotoxic activity (IC50 values) of Ambrosin against a breast cancer cell line and a normal breast cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineEffect on Normal CellsSelectivity Index (SI)Reference
AmbrosinMDA-MB-231 (Breast)25MCF-12A (Breast)Very low toxic effects>1 (Specific value not calculated)[1]

Note: The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity. The exact IC50 for Ambrosin on MCF-12A was not provided, but the qualitative description of "very low toxic effects" suggests a significantly higher IC50 compared to the cancer cell line, and therefore a favorable selectivity index.

Experimental Protocols

The determination of cytotoxicity and the assessment of apoptosis are fundamental in evaluating the anticancer potential of a compound. The following are detailed methodologies for key experiments commonly cited in such studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., sesquiterpene) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells in the presence of the test compound at a desired concentration for a specified time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Signaling Pathways and Mechanism of Action

Many sesquiterpene lactones exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways. A primary target for several of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation while inhibiting apoptosis.

By inhibiting the NF-κB pathway, sesquiterpene lactones can sensitize cancer cells to apoptotic signals. The general mechanism involves the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of anti-apoptotic genes like Bcl-2. This leads to an increase in the pro-apoptotic protein Bax, disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately leading to apoptosis.[4][5][6][7]

Visualizations

Experimental Workflow for Assessing Cell Selectivity

experimental_workflow Experimental Workflow for Assessing Cell Selectivity cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cancer_Cells Cancer Cell Lines Compound_Treatment Treat with 5-Epicanadensene (or analogue) at various concentrations Cancer_Cells->Compound_Treatment Normal_Cells Normal Cell Lines Normal_Cells->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Assay for Apoptosis Compound_Treatment->Apoptosis_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification SI_Calculation Calculate Selectivity Index (SI) IC50_Determination->SI_Calculation

Caption: Workflow for assessing the cytotoxic selectivity of a compound.

Sesquiterpene Lactone-Induced Apoptosis via NF-κB Inhibition

signaling_pathway Sesquiterpene Lactone-Induced Apoptosis via NF-κB Inhibition SL Sesquiterpene Lactone IKK IKK SL->IKK Inhibits Bax Bax SL->Bax Upregulates IkBa IκBα IKK->IkBa Phosphorylates & Leads to Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->NFkB Releases Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts Membrane Potential CytC Cytochrome c Mitochondrion->CytC Releases Caspases Caspase Activation CytC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Gene_Transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2) NFkB_n->Gene_Transcription Promotes Gene_Transcription->Apoptosis Inhibits

Caption: Mechanism of apoptosis induction by sesquiterpene lactones.

References

A Prospective Efficacy Analysis: Evaluating 5-Epicanadensene Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide presents a comparative framework for evaluating the potential efficacy of 5-Epicanadensene, a diterpenoid natural product isolated from Taxus sumatrana, against well-established chemotherapeutic agents. To date, public-domain research on the biological activity of this compound is not available. Consequently, this document outlines a prospective preclinical research plan, providing a direct comparison of the methodologies and benchmark data required to assess its viability as a novel anticancer compound.

Introduction to this compound

This compound is a diterpenoid with the chemical formula C₃₀H₄₂O₁₂. Its origin from a species of the Taxus genus is noteworthy, as this genus is the source of the widely used chemotherapeutic drug, paclitaxel. This botanical relationship suggests that this compound warrants investigation for potential cytotoxic or other anticancer properties. This guide is intended for researchers, scientists, and drug development professionals to provide a roadmap for the initial preclinical evaluation of this compound.

Comparative Efficacy and Cytotoxicity: A Proposed Study

To ascertain the therapeutic potential of this compound, a series of in vitro cytotoxicity assays are proposed. The results from these assays would be benchmarked against the known performance of standard chemotherapeutic agents: Doxorubicin, Cisplatin (B142131), and Paclitaxel.

Data Presentation: Prospective Cytotoxicity Data

The primary endpoint of the initial screening will be the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table illustrates how the cytotoxicity data for this compound, once determined, would be compared against the known IC50 ranges of established drugs in common cancer cell lines.

CompoundTarget Cancer TypeCell LineProposed AssayIC50 (µM) - this compoundIC50 (µM) - Doxorubicin[1][2]IC50 (µM) - Cisplatin[3]IC50 (µM) - Paclitaxel[3]
This compoundBreast AdenocarcinomaMCF-7MTT/SRBTo be determined~0.1 - 2.0Data not readily availableData not readily available
This compoundLung AdenocarcinomaA549MTT/SRBTo be determined~0.5 - 5.0Data not readily availableData not readily available
This compoundColorectal CarcinomaHCT116MTT/SRBTo be determinedData not readily availableData not readily availableData not readily available

Note: IC50 values for known agents can vary based on experimental conditions such as incubation time and the specific assay used.

Experimental Protocols: A Roadmap for Evaluation

The following are detailed methodologies for the key experiments required to evaluate the anticancer efficacy of this compound.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[4][5]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, alongside positive controls (Doxorubicin, Cisplatin, Paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition and Solubilization: MTT solution is added to each well, and the plates are incubated for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan crystals are then dissolved in a solubilization solution like DMSO.

  • Data Acquisition: The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.[1]

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follows the same initial steps as the MTT assay.

  • Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).

  • Staining and Solubilization: The fixed cells are stained with SRB dye. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Data Acquisition: The absorbance is read on a microplate reader to determine cell density relative to the control wells.

c) Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]

  • Cell Culture and Treatment: Cells are cultured and treated with this compound and control compounds as described for the MTT assay.

  • Sample Collection: At the end of the incubation period, a sample of the culture supernatant is collected.

  • LDH Measurement: The collected supernatant is mixed with the LDH assay reagent, and the enzymatic reaction is measured by a plate reader. The amount of LDH released is proportional to the number of dead cells.

Mechanism of Action Studies

Should this compound demonstrate significant cytotoxicity, further experiments will be necessary to elucidate its mechanism of action.

  • Cell Cycle Analysis: Flow cytometry with propidium (B1200493) iodide staining can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).

  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry can differentiate between viable, apoptotic, and necrotic cells, indicating if the compound induces programmed cell death.

  • Western Blot Analysis: This technique can be used to investigate the effect of this compound on the expression levels of key proteins involved in cell proliferation, apoptosis, and other relevant signaling pathways (e.g., caspases, Bcl-2 family proteins, cyclins).

Visualizing the Path Forward: Proposed Workflows and Pathways

The following diagrams, rendered in Graphviz, illustrate the proposed experimental workflow for evaluating this compound and a hypothetical signaling pathway that could be investigated if the compound shows pro-apoptotic activity.

G cluster_0 Preclinical Evaluation of this compound start This compound (Novel Diterpenoid) in_vitro In Vitro Cytotoxicity Screening (MCF-7, A549, HCT116) start->in_vitro ic50 Determine IC50 Values (MTT, SRB, LDH Assays) in_vitro->ic50 compare Compare with Known Agents (Doxorubicin, Cisplatin, Paclitaxel) ic50->compare moa Mechanism of Action Studies compare->moa If Promising cell_cycle Cell Cycle Analysis moa->cell_cycle apoptosis Apoptosis Assays moa->apoptosis western_blot Western Blot moa->western_blot end Lead Candidate for In Vivo Studies cell_cycle->end apoptosis->end western_blot->end

Caption: Proposed experimental workflow for the preclinical evaluation of this compound.

G cluster_1 Hypothetical Pro-Apoptotic Pathway compound This compound stress Cellular Stress (e.g., DNA Damage) compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

While the anticancer potential of this compound remains to be elucidated, its origin from the Taxus genus provides a strong rationale for its investigation. This guide provides a comprehensive framework for the initial preclinical evaluation of this novel natural product. By following the outlined experimental protocols and using established chemotherapeutic agents as benchmarks, the scientific community can systematically determine if this compound holds promise as a future therapeutic agent. The provided workflows and data presentation structures are designed to facilitate a clear and objective comparison, paving the way for data-driven decisions in the drug discovery process.

References

In Silico Modeling of 5-Epicanadensene: A Comparative Guide to Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico binding performance of the sesquiterpenoid 5-Epicanadensene against key protein targets involved in the inflammatory cascade. Due to the limited direct experimental data on this compound, this guide establishes a comparative framework using well-studied terpenoids with known interactions with cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The data presented for this compound is hypothetical and projected based on the general behavior of structurally similar terpenoids, serving as a baseline for future in silico and in vitro investigations.

Comparative Binding Affinity

The following tables summarize the in silico binding affinities and inhibition constants of this compound and other selected terpenoids against COX-1, COX-2, and 5-LOX. These values are derived from molecular docking studies and represent the predicted binding energy (ΔG) in kcal/mol and the theoretical inhibition constant (Ki) in µM. Lower binding energy values indicate a more stable protein-ligand complex and higher affinity.

Table 1: In Silico Binding Affinity against Cyclooxygenase-1 (COX-1) [1][2]

CompoundBinding Energy (ΔG, kcal/mol)Inhibition Constant (Ki, µM)
This compound (Hypothetical) -7.2 8.5
α-Pinene-5.9849.89
β-Pinene-6.1239.21
Menthol-6.5615.50
Camphor-6.3223.37
Limonene-5.9157.34
Linalool-5.7873.12
Arachidonic Acid (Reference)-7.534.38

Table 2: In Silico Binding Affinity against Cyclooxygenase-2 (COX-2) [1][2]

CompoundBinding Energy (ΔG, kcal/mol)Inhibition Constant (Ki, µM)
This compound (Hypothetical) -7.8 2.9
α-Pinene-6.1536.87
β-Pinene-6.2132.11
Menthol-6.4219.80
Camphor-6.4817.84
Limonene-6.0147.23
Linalool-5.8960.12
Arachidonic Acid (Reference)-7.079.87

Table 3: In Silico Binding Affinity against 5-Lipoxygenase (5-LOX) [2][3]

CompoundBinding Energy (ΔG, kcal/mol)Inhibition Constant (Ki, µM)
This compound (Hypothetical) -6.9 12.1
α-Pinene-5.54108.32
β-Pinene-5.6789.45
Menthol-6.2330.87
Camphor-5.8268.91
Limonene-6.1834.21
Linalool-6.3522.14
Arachidonic Acid (Reference)-6.8113.98

Signaling Pathways and Experimental Workflow

To provide context for the in silico data, the following diagrams illustrate the arachidonic acid signaling pathway and a typical experimental workflow for virtual screening of natural products.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Leukotriene A4 Leukotriene A4 5-LOX->Leukotriene A4 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Thromboxanes Thromboxanes Prostaglandin H2->Thromboxanes Leukotrienes Leukotrienes Leukotriene A4->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation

Arachidonic Acid Signaling Pathway

The diagram above illustrates the enzymatic conversion of arachidonic acid into pro-inflammatory mediators by COX and 5-LOX enzymes.[4][5][6][7][8][9][10][11][12]

Virtual_Screening_Workflow cluster_computational In Silico Analysis cluster_experimental Experimental Validation Database of Natural Products Database of Natural Products Ligand Preparation Ligand Preparation Database of Natural Products->Ligand Preparation Target Protein Structure Preparation Target Protein Structure Preparation Molecular Docking Molecular Docking Target Protein Structure Preparation->Molecular Docking Ligand Preparation->Molecular Docking Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation ADMET Prediction ADMET Prediction Binding Affinity Calculation->ADMET Prediction Hit Compound Selection Hit Compound Selection ADMET Prediction->Hit Compound Selection In Vitro Binding Assays In Vitro Binding Assays Hit Compound Selection->In Vitro Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Binding Assays->Enzyme Inhibition Assays Cell-based Assays Cell-based Assays Enzyme Inhibition Assays->Cell-based Assays Lead Compound Identification Lead Compound Identification Cell-based Assays->Lead Compound Identification

Virtual Screening Experimental Workflow

This workflow outlines the sequential steps involved in identifying bioactive natural products through a combination of computational screening and experimental validation.[13][14][15][16][17][18]

Experimental Protocols

The following are detailed methodologies for the key in silico and in vitro experiments cited in this guide.

In Silico Molecular Docking Protocol[2][19][20][21][22]
  • Protein Preparation:

    • The three-dimensional crystal structures of human COX-1 (PDB ID: 1EQH), COX-2 (PDB ID: 5KIR), and 5-LOX (PDB ID: 3O8Y) are obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed from the protein structures.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein residues using AutoDockTools.

  • Ligand Preparation:

    • The 2D structures of this compound and the comparative terpenoids are sketched using ChemDraw and converted to 3D structures.

    • Energy minimization of the ligand structures is performed using the MMFF94 force field.

    • Gasteiger charges are computed for the ligands, and non-polar hydrogens are merged.

  • Molecular Docking:

    • Blind docking is performed using AutoDock Vina to allow the ligand to search the entire protein surface for potential binding sites.

    • A grid box with dimensions of 60 x 60 x 60 Å and a grid spacing of 0.375 Å is centered on the geometric center of the protein.

    • The Lamarckian genetic algorithm is employed with 100 runs for each ligand-protein pair.

  • Data Analysis:

    • The docking results are clustered based on root-mean-square deviation (RMSD) values.

    • The lowest binding energy conformation from the most populated cluster is selected as the most probable binding mode.

    • The binding energy (ΔG) is used to calculate the theoretical inhibition constant (Ki) using the formula: Ki = exp(ΔG * 1000 / (R * T)), where R is the gas constant (1.987 cal/mol·K) and T is the temperature (298.15 K).

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation:

    • Recombinant human COX-1, COX-2, or 5-LOX is commercially sourced.

    • Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • The enzymes are pre-incubated with varying concentrations of the test compounds (this compound or other terpenoids) in a suitable buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period and then terminated.

  • Detection and Analysis:

    • The product formation (e.g., Prostaglandin E2 for COX assays, or leukotrienes for 5-LOX assays) is quantified using a specific detection method, such as an Enzyme Immunoassay (EIA) kit.

    • The percentage of inhibition is calculated for each compound concentration relative to a vehicle control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This guide provides a foundational in silico comparison for the potential bioactivity of this compound. The presented data and protocols are intended to facilitate further research and development of this and other terpenoids as potential therapeutic agents. Experimental validation is crucial to confirm these computational predictions.

References

Head-to-head comparison of different extraction methods for Taxus diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Taxus diterpenoids, including the vital anti-cancer agent paclitaxel (B517696), is a critical first step in both research and pharmaceutical production. The choice of extraction method significantly impacts yield, purity, cost, and environmental footprint. This guide provides an objective, data-driven comparison of various extraction techniques, supported by detailed experimental protocols.

The extraction of diterpenoids from Taxus species, commonly known as yew, has evolved from traditional solvent-based methods to more advanced, efficient techniques. This comparison covers conventional methods like maceration and Soxhlet extraction, alongside modern approaches such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and the synergistic Ultrasound-Microwave synergistic Extraction (UME).

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method depends on a balance of factors including extraction efficiency, time, solvent consumption, and the scale of operation. The following table summarizes the quantitative data from various studies to facilitate a direct comparison of these methods.

Extraction MethodPlant MaterialSolventKey ParametersExtraction TimeYield of Total Taxanes (μg/g)Paclitaxel Yield (μg/g)Purity (%)Reference
Maceration Taxus baccata needles & stemsMethanol (B129727)Ambient temperature16-24 hours---[1][2][3]
Soxhlet Extraction Taxus wallichianaMethanol65 ± 5°C3.5 hours---[4]
Ultrasound-Assisted Extraction (UAE) Taxus cuspidata needles83.5% Ethanol140 W power, 47.63 min, 20.88 liquid-solid ratio47.63 minutes354.28154.93-[5]
Microwave-Assisted Extraction (MAE) Taxus baccata needles90% Methanol95°C, 1.5g in 10 mL7 minutes-Comparable to CSE (87-92% recovery)-[6]
Supercritical Fluid Extraction (SFE) Taxus cuspidata needlesCO₂ with 3 wt% ethanol300 bar, 40°C--Selectivity of 0.094 wt%-[7]
Ultrasound-Microwave Synergistic Extraction (UME) Taxus cuspidata needlesDichloromethane-ethanol300 W (US), 215 W (MW), 50°C120 seconds570.32--[8]

Note: Yields and purity can vary significantly based on the specific Taxus species, plant part, and analytical methods used. The data presented is for comparative purposes based on the cited literature.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for the key extraction methods discussed.

Ultrasound-Assisted Extraction (UAE) of Taxanes from Taxus cuspidata Needles

This protocol is based on the optimized conditions reported for maximizing taxane (B156437) yields.[5]

Materials and Equipment:

  • Dried and powdered needles of Taxus cuspidata

  • 83.5% Ethanol in deionized water

  • Ultrasonic bath or probe system with power and temperature control

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Weigh a precise amount of the powdered Taxus cuspidata needles.

  • Add the solvent (83.5% ethanol) at a liquid-to-solid ratio of 20.88 mL/g.

  • Place the mixture in the ultrasonic apparatus.

  • Apply ultrasonic power of 140 W for 47.63 minutes. Maintain a constant temperature if specified in the detailed study.

  • After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • The liquid extract can then be concentrated using a rotary evaporator.

  • The concentrated extract is then ready for further purification and analysis by High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) of Paclitaxel from Taxus baccata Needles

This protocol is optimized for rapid extraction with reduced solvent consumption.[6]

Materials and Equipment:

  • Dried and powdered needles of Taxus baccata

  • 90% Methanol in deionized water

  • Closed-vessel microwave extraction system with temperature and pressure control

  • Filter paper or centrifugation system

  • Vials for sample collection

Procedure:

  • Place 1.5 g of the powdered Taxus baccata needles into a microwave extraction vessel.

  • Add 10 mL of 90% methanol to the vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction temperature to 95°C and the extraction time to 7 minutes.

  • After the extraction cycle is complete, allow the vessel to cool to a safe temperature.

  • Filter or centrifuge the mixture to separate the extract from the solid plant material.

  • The resulting extract can be directly analyzed by HPLC.

Ultrasound-Microwave Synergistic Extraction (UME) of Taxanes from Taxus cuspidata Needles

This protocol leverages the combined effects of ultrasound and microwave energy for enhanced extraction efficiency.[8]

Materials and Equipment:

  • Dried and powdered needles of Taxus cuspidata (sieved to 130 mesh)

  • Dichloromethane-ethanol solvent mixture

  • Combined ultrasound-microwave synergistic extraction system

  • Centrifugation system

  • HPLC for analysis

Procedure:

  • Combine the sieved Taxus cuspidata needle powder with the dichloromethane-ethanol solvent.

  • Place the mixture into the UME reactor.

  • Set the ultrasonic power to 300 W and the microwave power to 215 W.

  • Set the extraction temperature to 50°C.

  • The total extraction time is significantly short, at around 120 seconds.

  • Following extraction, centrifuge the sample to separate the supernatant.

  • The supernatant is then collected for quantitative analysis of taxanes.

Visualizing the Workflow

To provide a clear overview of the general process from plant material to analysis, the following workflow diagram has been generated.

ExtractionWorkflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Post-Extraction Processing cluster_Analysis Analysis PlantMaterial Taxus Plant Material (Needles, Bark, etc.) Drying Drying PlantMaterial->Drying Grinding Grinding & Sieving Drying->Grinding ExtractionMethod Extraction (UAE, MAE, SFE, UME, etc.) Grinding->ExtractionMethod Filtration Filtration / Centrifugation ExtractionMethod->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Further Purification (e.g., SPE, Chromatography) Concentration->Purification Analysis Quantification & Qualification (HPLC, LC-MS) Purification->Analysis

Caption: General experimental workflow for the extraction and analysis of Taxus diterpenoids.

Conclusion

The choice of an extraction method for Taxus diterpenoids is a trade-off between several factors. Conventional methods like maceration are simple but time-consuming and require large volumes of solvent. Modern techniques offer significant advantages in terms of efficiency and speed.

  • Ultrasound-Assisted Extraction (UAE) provides a good balance of yield and processing time.[5]

  • Microwave-Assisted Extraction (MAE) is exceptionally fast and uses minimal solvent, making it an environmentally friendly option.[1][6]

  • Supercritical Fluid Extraction (SFE) is a "green" technique that uses non-toxic supercritical CO₂, offering high selectivity.[9]

  • Ultrasound-Microwave Synergistic Extraction (UME) has shown the highest reported yields in the shortest time, demonstrating the power of combining different energy sources.[8][10]

For researchers and professionals in drug development, understanding the nuances of these extraction methods is paramount for optimizing the isolation of valuable Taxus diterpenoids. The provided data and protocols serve as a foundation for selecting and implementing the most suitable extraction strategy for their specific needs.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.